tert-Butyl (2-aminoethyl)(ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORMRJHUSHORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556409 | |
| Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-63-5 | |
| Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate, a key intermediate in pharmaceutical and materials science. The synthesis is a two-step process commencing with the selective mono-Boc protection of ethylenediamine to yield tert-Butyl (2-aminoethyl)carbamate. This intermediate is subsequently N-ethylated via reductive amination to afford the final product. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this versatile compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of complex molecules with pharmaceutical applications. The presence of a Boc-protected primary amine and a secondary ethylamino group allows for selective functionalization at either nitrogen atom, making it an important intermediate for creating diverse molecular architectures. This guide details a reliable and efficient two-step synthesis of this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-stage process:
Stage 1: Mono-Boc Protection of Ethylenediamine. The first step involves the selective protection of one of the primary amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent di-substitution and allow for the subsequent selective N-alkylation.
Stage 2: Reductive Amination. The resulting tert-Butyl (2-aminoethyl)carbamate is then reacted with acetaldehyde in the presence of a reducing agent to introduce the ethyl group onto the free primary amine, yielding the desired product.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate
Two common and effective methods for the mono-Boc protection of ethylenediamine are presented below.
This method utilizes an excess of ethylenediamine to favor mono-protection.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Dicalit (filter aid)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of ethylenediamine (600 ml), dioxane (3 l), water (1.5 l), and magnesium oxide (90 g).
-
Stir the mixture at room temperature under an argon atmosphere.
-
Dropwise, add a solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 l) over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.[1]
-
Filter the mixture through Dicalit and concentrate the filtrate under reduced pressure.
-
The resulting residue is heated to reflux five times with 500 ml of diethyl ether each time. After each heating, the ether is decanted.
-
The combined ether extracts are concentrated to yield a yellow oil, which is then purified by high vacuum distillation (84°-86°C at 46.5 Pa) to give tert-butyl (2-aminoethyl)carbamate as a colorless oil.[1]
This procedure is a simple and efficient method for the selective mono-carbamate protection of diamines.[2]
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).
-
Heat the reaction mixture to a gentle reflux overnight (18 hours) with the oil bath temperature not exceeding 80°C.
-
Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.
-
Add 300 mL of water and adjust the pH to approximately 3 by the careful addition of 2M aqueous HCl.
-
Extract the aqueous phase with dichloromethane (3 x 400 mL).
-
Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH and extract with dichloromethane (5 x 500 mL).
-
Combine the latter organic extracts, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the product as a yellow oil (yield: 51%).
Stage 2: Synthesis of this compound via Reductive Amination
This protocol describes the N-ethylation of the intermediate, tert-Butyl (2-aminoethyl)carbamate.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve tert-Butyl (2-aminoethyl)carbamate (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (2.5 mmol) to the solution at room temperature and stir vigorously for 1 hour.[3]
-
Add acetaldehyde (1.5 mmol) and continue stirring for another hour to facilitate imine formation.
-
To this mixture, add sodium triacetoxyborohydride (2.0 mmol).
-
Continue stirring the reaction at room temperature for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.[3]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| tert-Butyl (2-aminoethyl)carbamate | ||
| CAS Number | 57260-73-8 | [4][5] |
| Molecular Formula | C₇H₁₆N₂O₂ | [4][5] |
| Molecular Weight | 160.21 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 72 - 80 °C/0.1 mmHg | [4] |
| Density | 1.01 g/mL | [4] |
| This compound | ||
| CAS Number | 105628-63-5 | [6] |
| Molecular Formula | C₉H₂₀N₂O₂ | [7] |
| Appearance | White crystalline powder | [6] |
Reaction Parameters and Yields
| Reaction Stage | Key Reagents | Solvent | Reaction Time | Typical Yield |
| Mono-Boc Protection (Method A) | Ethylenediamine, (Boc)₂O | Dioxane/Water | 16 hours | High |
| Mono-Boc Protection (Method B) | 1,2-Ethanediamine, tert-Butyl Phenyl Carbonate | Ethanol | 18 hours | 51% |
| Reductive Amination | tert-Butyl (2-aminoethyl)carbamate, Acetaldehyde, STAB | Dichloromethane | 4 hours | Good to High |
Mandatory Visualizations
Figure 2: Detailed experimental workflow for the two-stage synthesis.
Figure 3: Logical relationship in the reductive amination step.
Conclusion
The two-step synthetic route described in this guide provides a reliable and well-documented approach to obtaining this compound. The procedures are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The detailed protocols and structured data presented herein are intended to facilitate the efficient and successful synthesis of this important chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE | CAS [matrix-fine-chemicals.com]
- 6. This compound | 105628-63-5 [chemicalbook.com]
- 7. tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | C9H20N2O2 | CID 14139168 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (2-aminoethyl)(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-aminoethyl)(ethyl)carbamate, also known by its IUPAC name tert-butyl N-(2-aminoethyl)-N-ethylcarbamate, is a key bifunctional molecule utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective chemical modifications at two distinct nitrogen centers. This differential reactivity makes it a valuable building block for the construction of complex molecules, including pharmaceutical intermediates and linker molecules for antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its utility in synthetic workflows.
Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride |
| CAS Number | 14139168-1 (Parent) | 1001020-32-1 |
| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₂₁ClN₂O₂ |
| Molecular Weight | 188.27 g/mol | 224.73 g/mol |
| Appearance | Not specified (likely an oil or low-melting solid) | Powder or liquid |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa (Computed) | Data not available | Data not available |
| XLogP3 (Computed) | 1.3 | Not applicable |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from ethylenediamine. The first step involves the selective mono-protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group, followed by the N-alkylation of the remaining primary amine.
Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)
Several methods exist for the selective mono-Boc protection of ethylenediamine. A common and effective protocol is detailed below.[1][2]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a large excess of ethylenediamine (e.g., 5-10 equivalents) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude tert-butyl (2-aminoethyl)carbamate can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: N-Ethylation of tert-Butyl (2-aminoethyl)carbamate
The second step involves the selective N-ethylation of the free primary amine of the mono-Boc protected ethylenediamine. A general procedure for N-alkylation of a primary amine is described below, which can be adapted for this specific synthesis.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
Ethyl iodide or ethyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1 equivalent) in the chosen solvent.
-
Add the base (e.g., 1.5-2 equivalents of potassium carbonate or triethylamine).
-
To this mixture, add the ethylating agent (e.g., 1.1-1.2 equivalents of ethyl iodide or ethyl bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Synthetic Utility and Workflow
The primary utility of this compound lies in its role as a versatile building block in multi-step organic syntheses. The presence of two different amine functionalities, one protected and one secondary, allows for sequential and regioselective introduction of various substituents.
A logical workflow for the utilization of this compound in the synthesis of more complex molecules is depicted below. This workflow highlights the sequential deprotection and functionalization of the two distinct amine groups.
Caption: Synthetic workflow for the preparation and subsequent functionalization of this compound.
This workflow illustrates two potential synthetic routes (Pathway A and Pathway B) starting from the title compound. In Pathway A, the Boc-protecting group is first removed under acidic conditions to liberate the primary amine, which can then be further functionalized. In Pathway B, the secondary amine is directly functionalized while the primary amine remains protected. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique structure with differentially protected amino groups provides chemists with a powerful tool for the regioselective introduction of nitrogen-containing functionalities. The synthetic protocols and workflow described in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. While some experimental physicochemical data remains to be fully characterized, the provided information serves as a comprehensive starting point for its application in the laboratory.
References
Technical Guide: tert-Butyl (2-aminoethyl)(ethyl)carbamate
CAS Number: 105628-63-5
Introduction
tert-Butyl (2-aminoethyl)(ethyl)carbamate, also known as N-Boc-N-ethylethylenediamine, is a mono-protected diamine derivative.[1] Its structure features an ethylenediamine backbone where one nitrogen atom is part of a tert-butyloxycarbonyl (Boc) protected secondary amine, and the other is a primary amine. This differential protection makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for sequential chemical modifications at the two nitrogen centers. While this compound is recognized as a useful synthetic intermediate, detailed experimental protocols and comprehensive characterization data are not extensively available in peer-reviewed literature. This guide provides a summary of the available information and outlines logical synthetic approaches based on established chemical principles.
Physicochemical Properties
Quantitative data for this compound is limited. The table below summarizes the available information for the free base and its hydrochloride salt.
| Property | Value | Compound Form |
| CAS Number | 105628-63-5 | Free Base & HCl Salt |
| Molecular Formula | C₉H₂₀N₂O₂ | Free Base |
| Molecular Weight | 188.27 g/mol | Free Base |
| Molecular Formula | C₉H₂₀N₂O₂ · HCl | Hydrochloride Salt |
| Molecular Weight | 224.8 g/mol | Hydrochloride Salt |
| Appearance | White crystalline powder | Hydrochloride Salt |
| Melting Point | 101-109 °C | Hydrochloride Salt |
| Storage Conditions | 0-8 °C | Hydrochloride Salt |
Synthesis
-
Mono-Boc protection of ethylenediamine to form the key intermediate, tert-butyl (2-aminoethyl)carbamate (CAS: 57260-73-8).
-
N-alkylation of the Boc-protected intermediate with an ethylating agent to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)
This protocol is adapted from established methods for the selective mono-protection of ethylenediamine.[3]
-
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
-
Procedure:
-
In a reaction vessel, prepare a mixture of ethylenediamine (in large excess to favor mono-protection), dioxane, water, and magnesium oxide.
-
Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.[3]
-
Continue stirring the reaction mixture at room temperature for 16-24 hours.[3]
-
Upon completion, filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extract the residue multiple times with hot diethyl ether.[3]
-
Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation (b.p. 84°-86°C at 46.5 Pa).[3]
-
Protocol 2: N-Ethylation of tert-Butyl (2-aminoethyl)carbamate (General Approach)
A specific protocol for the N-ethylation of tert-butyl (2-aminoethyl)carbamate is not detailed in the available literature. However, a general procedure for the N-alkylation of Boc-protected amines can be applied.
-
General Principles:
-
The Boc-protected amine is treated with a suitable base to deprotonate the primary amine, making it nucleophilic.
-
An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.
-
The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a standard aqueous workup followed by purification, likely via column chromatography, would be required to isolate the desired product.
-
Applications in Research and Drug Development
This compound and its derivatives are utilized as versatile building blocks in several areas of chemical science.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of complex, biologically active molecules.[2] The ethylenediamine scaffold is a common motif in many therapeutic agents, and this building block allows for its controlled and directional incorporation into drug candidates.
-
Agrochemical Formulations: It is used in the formulation of agrochemicals, where it can contribute to improving the efficacy and stability of pesticides and herbicides.[2]
-
Polymer Chemistry and Materials Science: The compound is employed in the preparation of functionalized polymers.[2] Its bifunctional nature allows it to be incorporated into polymer chains or used to modify surfaces, leading to materials with tailored properties for applications such as specialized coatings and adhesives.[2]
Spectral Data
Experimental spectral data for this compound is not widely published. For reference, the spectral data for the precursor, tert-butyl (2-aminoethyl)carbamate , is provided below.[4] Researchers synthesizing the target compound can use this data as a comparison point, expecting to see additional signals corresponding to the ethyl group in their own analyses.
tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 4.99 (bs, 1H) | δ 156.02 |
| δ 3.20 (t, J = 4Hz, 2H) | δ 79.07 |
| δ 2.82 (t, J = 4Hz, 2H) | δ 41.63 |
| δ 2.05 (s, 2H) | δ 40.37 |
| δ 1.43 (s, 9H) | δ 28.40 |
Conclusion
This compound is a valuable, differentially protected diamine for applications in medicinal chemistry and materials science. While detailed, publicly available research on this specific compound is sparse, its synthesis can be logically achieved through the N-alkylation of the well-characterized intermediate, tert-butyl (2-aminoethyl)carbamate. The information and protocols provided in this guide for the precursor, along with the general principles of N-alkylation, offer a solid foundation for researchers and drug development professionals to synthesize and utilize this versatile building block in their work.
References
A Technical Guide to tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Synthetic Workhorse in Modern Chemistry
Introduction
tert-Butyl (2-aminoethyl)(ethyl)carbamate is a bifunctional organic molecule that serves as a crucial building block in multi-step organic synthesis. Contrary to what its name might imply to those in the pharmacological sciences, this compound does not possess a "mechanism of action" in the traditional sense of a biologically active agent. Instead, its utility and "action" are defined by its chemical reactivity and, most importantly, its role as a mono-protected diamine. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amine functionalities allows for selective chemical transformations, making it an invaluable tool for researchers and drug development professionals in the construction of complex molecular architectures. This guide provides an in-depth look at the chemical properties, synthesis, and applications of this compound, with a focus on the "mechanism" of the Boc protecting group that is central to its function.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 105628-63-5[1] |
| Molecular Formula | C₉H₂₀N₂O₂[2] |
| Molecular Weight | 188.27 g/mol |
| Appearance | White crystalline powder[1] |
| Boiling Point | 72-80 °C at 0.1 mm Hg[3] |
| Density | 1.012 g/mL at 20 °C[3] |
| Refractive Index | n20/D 1.458[3] |
| Solubility | Miscible with methanol and chloroform. Slightly miscible with water.[3] |
The "Mechanism of Action": The Role of the Boc Protecting Group
The core functionality of this compound lies in the chemistry of the tert-butyloxycarbonyl (Boc) protecting group. In organic synthesis, protecting groups are used to temporarily block a reactive functional group (in this case, an amine) to prevent it from participating in a chemical reaction while another part of the molecule is being modified. The "mechanism of action" of this compound can therefore be understood as the mechanism of protection and deprotection of the amine.
Boc Protection
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[5] This leads to the formation of a carbamate, which is significantly less nucleophilic and basic than the original amine, thus "protecting" it from further reaction.
Boc Deprotection
The Boc group is prized for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[4] The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7]
Synthetic Applications
The structure of this compound, with one free primary amine and one Boc-protected secondary amine, makes it a versatile building block for creating more complex molecules. The free primary amine can undergo a variety of reactions, such as acylation, alkylation, or reductive amination, while the Boc-protected amine remains unreactive. After the desired transformation at the primary amine, the Boc group can be removed to reveal the secondary amine, which can then be further functionalized. This stepwise approach is fundamental in the synthesis of pharmaceuticals, polymers, and other complex organic targets.[8]
References
- 1. This compound | 105628-63-5 [chemicalbook.com]
- 2. tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | C9H20N2O2 | CID 14139168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Selective Mono-Boc Protection of N-Ethylethylenediamine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies for the selective mono-Boc protection of N-ethylethylenediamine. Due to the differential reactivity of the primary and secondary amine groups, selective protection can be achieved under controlled conditions. This document outlines the key principles, detailed experimental protocols adapted from similar unsymmetrical diamines, and quantitative data to aid researchers in developing robust and efficient synthetic procedures. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability across a range of conditions and its facile removal under acidic conditions[1][2].
Introduction to Selective Protection
N-ethylethylenediamine possesses two distinct nucleophilic centers: a primary amine and a secondary amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, providing a basis for selective functionalization. The goal of selective mono-Boc protection is to install the Boc group preferentially on the more reactive primary amine, yielding tert-butyl (2-(ethylamino)ethyl)carbamate.
Achieving high selectivity is crucial to avoid the formation of the di-protected byproduct and to ensure a clean reaction profile, simplifying downstream purification. Key strategies to enhance selectivity include:
-
Slow Addition of Reagent: Minimizing the local concentration of di-tert-butyl dicarbonate (Boc₂O) by slow, dropwise addition statistically favors mono-substitution[1].
-
Controlled Stoichiometry: Using a slight excess of the diamine relative to the Boc anhydride can improve the yield of the mono-protected product.
-
Low-Temperature Conditions: Conducting the reaction at reduced temperatures (e.g., 0°C to -30°C) helps to control the reaction rate and enhance the kinetic selectivity for the more nucleophilic primary amine.
Comparative Data on Mono-Boc Protection of Related Diamines
While specific yield and purity data for the mono-Boc protection of N-ethylethylenediamine is not extensively published, data from structurally similar diamines provide valuable benchmarks for reaction optimization.
| Diamine | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Ethylenediamine | 1. HCl, 2. Boc₂O | MeOH / H₂O | 0°C to RT | 87% | [3] |
| N-methylethylenediamine | Boc₂O, Triethylamine | Acetonitrile | -30°C to RT | Not specified | [4][5] |
| 1,2-Diaminopropane | 1. HCl, 2. Boc₂O | MeOH / H₂O | 0°C to RT | 95% | [3] |
| N-methyl-1,3-propanediamine | Phthalic anhydride, then Boc₂O, then Hydrazine | H₂O / MeOH | RT to 45°C | ~34-46% (overall) | [6] |
Experimental Protocols
The following protocols are adapted from established methods for the mono-Boc protection of similar unsymmetrical diamines and provide a strong starting point for the selective protection of N-ethylethylenediamine. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
Protocol 1: General Method at Low Temperature
This protocol is adapted from procedures used for N-methylethylenediamine and aims to maximize selectivity through low-temperature control[4][5].
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous acetonitrile (or Dichloromethane)
-
Triethylamine (optional, for scavenging acid byproduct)
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate, Hexane (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-ethylethylenediamine (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to -30 °C using a dry ice/acetone bath with vigorous stirring.
-
Optional: Add triethylamine (0.4 eq.) to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq.) in acetonitrile dropwise to the reaction mixture over 1-2 hours.
-
Allow the reaction mixture to warm slowly to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, filter the mixture through a pad of Celite to remove any insoluble salts[4].
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the desired mono-Boc protected product.
Protocol 2: Acid-Mediated Selective Protection
This method involves the in situ generation of the mono-hydrochloride salt of the diamine. The protonated secondary amine is rendered unreactive towards the electrophilic Boc anhydride, thus directing protection to the primary amine[3][7][8].
Materials:
-
N-ethylethylenediamine
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)
-
Anhydrous Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve N-ethylethylenediamine (1.0 eq.) in anhydrous methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
With vigorous stirring, add freshly distilled chlorotrimethylsilane (1.0 eq.) dropwise[8]. A white precipitate of the hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol to the mixture[8].
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Add diethyl ether to the residue to precipitate out and remove any unreacted diamine hydrochloride salt by filtration.
-
Treat the residue with a 2N NaOH solution until the pH is >12 to neutralize the remaining salt and free the amine[8].
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc protected product[1].
Visualization of Reaction Workflow
The following diagrams illustrate the chemical transformation and a logical workflow for the selective protection process.
Caption: Chemical reaction pathway for selective mono-Boc protection.
Caption: A typical experimental workflow for mono-Boc protection.
Safety Precautions
-
N-ethylethylenediamine: Corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[1].
-
Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and should also be handled with care in a fume hood[1].
-
Chlorotrimethylsilane and Thionyl Chloride: These reagents are corrosive and react violently with moisture to release HCl gas; they must be handled with extreme caution[1][7].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioorg.org [bioorg.org]
- 4. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Stability of the Boc Protecting Group on Secondary Amines: A Technical Guide
The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in modern organic synthesis, prized for its broad stability and specific lability under acidic conditions.[1][2][3] For researchers in drug development and complex molecule synthesis, a thorough understanding of the Boc group's behavior, particularly on secondary amines, is critical for strategic and successful synthetic planning. This guide provides an in-depth analysis of the Boc group's stability profile, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Stability Profile
The utility of the Boc group stems from its predictable stability across a range of chemical environments, contrasted with its clean and efficient removal under specific acidic conditions. This profile makes it an excellent "orthogonal" partner to other common protecting groups.[2][4][5]
1.1 Lability Under Acidic Conditions The primary and most utilized method for cleaving the Boc group is acidolysis.[1][2][6] The reaction proceeds through a mechanism involving protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which generates a transient carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free secondary amine, carbon dioxide, and isobutylene.[7][8][9]
Common reagents for Boc deprotection include:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is the most common method, typically affording rapid deprotection at room temperature.[2][10]
-
Hydrochloric Acid (HCl): Solutions of HCl in organic solvents, such as 4M HCl in dioxane or methanol, are also highly effective and often yield the amine as its hydrochloride salt.[1][11]
Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[12][13][14] Generally, N-Boc groups on aryl amines are more acid-labile than those on alkyl amines.[15]
1.2 Stability Under Basic and Nucleophilic Conditions A defining characteristic of the Boc group is its exceptional stability in the presence of bases and a wide array of nucleophiles.[2][6][16] This robustness is attributed to two main factors:
-
Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.[17]
-
Electronic Effects: Resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon.[17]
It can withstand conditions such as saponification (e.g., NaOH, LiOH) and treatment with organometallics, amines, and other common nucleophiles, making it ideal for multi-step synthesis.
1.3 Stability Under Hydrogenolysis The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium catalyst).[2][3][7] This stability is crucial for orthogonal protection strategies, as it allows for the selective removal of other protecting groups, such as the Carboxybenzyl (Cbz) or benzyl (Bn) groups, while leaving the N-Boc group intact.[7][18]
1.4 Thermal Stability While robust at moderate temperatures, the Boc group is susceptible to thermolytic cleavage at elevated temperatures (typically >180 °C).[9][19] This property can be exploited for deprotection under neutral conditions, although its application is less common than acidolysis. Recent studies have demonstrated that selective thermal deprotection in continuous flow systems can be achieved by precise temperature control, with secondary N-Boc amines showing higher reactivity than primary ones under these conditions.[15][19]
Summary of N-Boc Stability and Lability
The following table summarizes the behavior of N-Boc protected secondary amines under various reaction conditions.
| Condition Category | Reagent(s) | Typical Solvents | Temperature | Outcome | Citation(s) |
| Strongly Acidic | Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0 °C to RT | Cleaved (minutes to hours) | [2][10][20] |
| Strongly Acidic | Hydrochloric Acid (e.g., 4M) | Dioxane, Methanol, Ethyl Acetate | RT | Cleaved (1-2 hours) | [1][11] |
| Basic | NaOH, KOH, LiOH | H₂O, Alcohols | RT to Reflux | Stable | [6][16] |
| Basic | Triethylamine (TEA), DIPEA | THF, DCM | RT | Stable | [2] |
| Hydrogenolysis | H₂, Pd/C (10%) | Methanol, Ethanol, Ethyl Acetate | RT | Stable | [2][3][7] |
| Nucleophilic | Hydrazine, Amines | Alcohols, DMF | RT | Stable | [6][16] |
| Reductive | NaBH₄, LiAlH₄ | THF, Alcohols | 0 °C to RT | Stable | [3] |
| Thermal | Heat (no reagent) | Toluene, TFE, MeOH | 180-240 °C | Cleaved | [15][19] |
Key Experimental Protocols
Detailed and reliable protocols are essential for the successful application of protecting group strategies.
Protocol 1: Boc Protection of a Secondary Amine with (Boc)₂O and Triethylamine [11] This protocol is a standard and widely applicable method for a broad range of secondary amines.
-
Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq)
-
Triethylamine (TEA) (1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Dissolve the secondary amine in anhydrous THF or DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise or as a solution in the reaction solvent. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of a Boc-Protected Secondary Amine with TFA [2][10] This is the most common and generally efficient deprotection method.
-
Materials:
-
N-Boc protected secondary amine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 5-20 eq, or 25-50% v/v)
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM (typically 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirring solution. Caution: The reaction is often exothermic and evolves CO₂ and isobutylene gas. Ensure adequate ventilation and do not perform in a sealed system.[8]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product is the trifluoroacetate salt of the amine, which can be used directly or neutralized with a mild base to obtain the free amine.
-
Protocol 3: Deprotection of a Boc-Protected Secondary Amine with HCl in Dioxane [1][11] This method is an excellent alternative to TFA and provides the product as a solid hydrochloride salt, which can be advantageous for purification and handling.
-
Materials:
-
N-Boc protected secondary amine (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Diethyl ether or other non-polar solvent for precipitation
-
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., DCM or methanol) or use it neat if it is a liquid.
-
Add the 4M HCl in dioxane solution (typically 5-10 eq of HCl) at room temperature.
-
Stir the mixture for 1-2 hours. Precipitation of the hydrochloride salt is often observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.
-
The salt can be triturated with or precipitated from a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum.
-
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Spectroscopic Profile of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectral data for tert-butyl (2-aminoethyl)(ethyl)carbamate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on the analysis of close structural analogs and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide includes tabulated spectral data, detailed experimental protocols for obtaining such data, and a workflow diagram for spectroscopic analysis, serving as a valuable resource for researchers in the field.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of the close structural analog, tert-butyl (2-aminoethyl)carbamate, and typical values for the functional groups present in the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.5 | br s | 1H | -NH -COO- |
| ~3.2-3.3 | t | 2H | -COO-NH-CH₂ - |
| ~2.7-2.8 | t | 2H | -CH₂ -N(Et)- |
| ~2.5-2.6 | q | 2H | -N-CH₂ -CH₃ |
| ~1.45 | s | 9H | -C(CH₃ )₃ |
| ~1.0-1.1 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~79.0 | -C (CH₃)₃ |
| ~50-52 | -CH₂-N (Et)-CH₂- |
| ~45-47 | -N-C H₂-CH₃ |
| ~40-42 | -COO-NH-C H₂- |
| ~28.5 | -C(C H₃)₃ |
| ~14-15 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amine/Carbamate) |
| 2975-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Medium | N-H Bend (Secondary Amine/Carbamate) |
| ~1250, ~1170 | Strong | C-N Stretch, C-O Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Ion | Notes |
| 188 | [M]⁺ | Molecular Ion |
| 132 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 115 | [M - C₄H₉O]⁺ | Loss of tert-butoxy radical |
| 88 | [CH₂=N(Et)CH₂CH₂NH₂]⁺ | Alpha-cleavage |
| 73 | [C₄H₉O]⁺ | tert-Butoxy cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (prominent) |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented. Actual instrument parameters may vary depending on the specific equipment and experimental conditions.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Navigating the Solubility Landscape of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of tert-Butyl (2-aminoethyl)(ethyl)carbamate, a key intermediate in various synthetic pathways. In the absence of extensive quantitative solubility data in publicly accessible literature, this document provides a comprehensive predicted solubility profile based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a range of common organic solvents, empowering researchers to generate critical empirical data for their specific applications. This guide is intended to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this carbamate compound.
Introduction
This compound, with the molecular formula C₉H₂₀N₂O₂, is a bifunctional molecule featuring a Boc-protected amine and a secondary amine. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use, influencing reaction kinetics, facilitating purification, and ensuring homogeneity in formulations. This guide addresses the current information gap by providing a predictive analysis of its solubility and a practical framework for its experimental determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses both nonpolar characteristics (the tert-butyl and ethyl groups) and polar functionalities (the carbamate and the secondary amine). This amphiphilic nature suggests a varied solubility profile across different organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the alkyl groups favor interactions with nonpolar solvents.
Based on its structure, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in a selection of common organic solvents.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C | Rationale |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | High | The hydroxyl group can act as a hydrogen bond donor and acceptor, readily solvating the polar carbamate and amine groups. A related compound, tert-butyl (2-aminoethyl)carbamate, is miscible with methanol.[1] |
| Ethanol | C₂H₅OH | 4.3 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | Another versatile polar aprotic solvent that should effectively solvate the compound. |
| Acetonitrile | C₂H₃N | 5.8 | Moderate to High | While polar, it is a weaker hydrogen bond acceptor than DMSO or DMF, which might slightly limit solubility compared to them. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate | Its moderate polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonably good solvent. |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | A related carbamate is soluble in dichloromethane.[2] Its ability to dissolve a wide range of organic compounds suggests high solubility. A related compound, tert-butyl (2-aminoethyl)carbamate, is miscible with chloroform.[1] |
| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, chloroform is an excellent solvent for many organic molecules. A related compound, tert-butyl (2-aminoethyl)carbamate, is miscible with chloroform.[1] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | Possesses both polar (ester group) and nonpolar (ethyl group) characteristics, making it a likely good solvent. A related carbamate is soluble in ethyl acetate.[2] |
| Toluene | C₇H₈ | 2.4 | Low to Moderate | The nonpolar aromatic ring will interact favorably with the alkyl groups, but may not be as effective at solvating the polar functionalities. |
| Hexane | C₆H₁₄ | 0.1 | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar carbamate and amine groups, leading to poor solubility. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.
Objective
To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific organic solvent at a given temperature to form a saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or FID)
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The presence of undissolved solid should be visible.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Sample Clarification: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Aliquot Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples, along with the standard solutions, using a calibrated GC or HPLC method. Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.
-
Calculation of Solubility: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Workflow Diagram
Caption: Experimental workflow for determining the solubility of a compound.
Logical Relationship of Solubility Prediction
The prediction of solubility is based on the interplay of molecular forces between the solute (this compound) and the solvent. The following diagram illustrates the logical considerations for predicting solubility.
Caption: Logical diagram for predicting solubility based on molecular properties.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its molecular structure. This guide provides a foundational understanding of its likely behavior in a variety of organic solvents and, more importantly, offers a robust experimental protocol for researchers to determine precise solubility values. The generation of such empirical data is crucial for the scientific community and will aid in the continued application of this versatile chemical intermediate in research and development.
References
Methodological & Application
Application Notes and Protocols: Tert-Butyl (2-aminoethyl)(ethyl)carbamate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of complex organic synthesis, particularly in the fields of peptide chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount. Tert-butyl (2-aminoethyl)(ethyl)carbamate, also known as N-Boc-N'-ethyl-ethylenediamine, is a valuable, mono-protected diamine that facilitates the controlled, sequential functionalization of molecules. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the free secondary amine. Subsequently, the Boc group can be removed under mild acidic conditions, revealing a primary amine for further modification. This differential reactivity is crucial for the construction of intricate molecular architectures, including peptide mimics, branched structures, and various pharmaceutical intermediates.[1]
This document provides detailed application notes and protocols relevant to the use of N-Boc-protected ethylenediamines as versatile synthetic intermediates. While specific data for the N'-ethyl derivative is limited in published literature, the principles and protocols outlined below for the closely related and widely used N-Boc-ethylenediamine are directly applicable and provide a strong framework for its utilization.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, N-Boc-ethylenediamine, is provided below. These properties are expected to be similar for the N'-ethyl analog.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂O₂ | [2] |
| Molecular Weight | 160.21 g/mol | [2][3] |
| CAS Number | 57260-73-8 | [3] |
| Appearance | Colorless or light yellow liquid/solid | [1][4] |
| Boiling Point | 72-80 °C at 0.1 mm Hg | [4] |
| Density | 1.012 g/mL at 20 °C | [4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols, methanol, chloroform) | [1][4] |
| Storage Conditions | Freeze (< -15 °C) or refrigerate at 2-8°C under an inert atmosphere (Nitrogen) | [2][3] |
Core Applications in Synthesis
The unique structure of mono-Boc-protected diamines, including the N'-ethyl variant, makes them highly valuable in several synthetic contexts:
-
Peptide and Peptoid Synthesis: The free amine can be incorporated into a growing peptide or peptoid chain. The Boc-protected amine in the side chain can then be deprotected on-resin for further functionalization, such as branching, cyclization, or the attachment of labels.[5]
-
Scaffold for Combinatorial Chemistry: The sequential reactivity of the two amine groups makes it an ideal scaffold for building combinatorial libraries of small molecules for drug screening.
-
Linker in Complex Molecules: It can serve as a linker to connect different molecular fragments, for instance, in the synthesis of PROTACs or antibody-drug conjugates.[6]
-
Synthesis of Heterocycles: The diamine structure is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Reaction Workflow and Principles
The synthetic utility of this compound is centered around the orthogonality of the Boc-protected amine and the free secondary amine. A typical workflow is depicted below.
References
tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Versatile Linker for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation, the precise and controlled assembly of complex biomolecules is paramount. tert-Butyl (2-aminoethyl)(ethyl)carbamate emerges as a critical heterobifunctional linker, particularly in the synthesis of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a Boc-protected amine and a reactive primary amine, allows for a strategic, stepwise approach to constructing these complex molecules.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this linker's utility. It effectively masks one of the amine functionalities, rendering it unreactive under a variety of synthetic conditions, including basic and nucleophilic environments.[1] This protection is crucial for directing chemical modifications to the other end of the linker or to other functional groups on the molecule. The Boc group's acid-labile nature allows for its clean and efficient removal under mild acidic conditions, unmasking the amine for subsequent conjugation steps.[1][2] This orthogonal strategy enables the controlled, sequential attachment of different molecular entities, a key requirement in the development of targeted therapies.
These application notes provide a comprehensive overview of this compound as a linker in bioconjugation, complete with detailed experimental protocols, quantitative data, and safety information to guide researchers in its effective use.
Physicochemical Properties
A clear understanding of the linker's properties is crucial for its effective application in bioconjugation.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀N₂O₂ | [3] |
| Molecular Weight | 188.27 g/mol | [3] |
| Appearance | Colorless to light yellow clear viscous liquid | [4] |
| Boiling Point | 72-80 °C at 0.1 mmHg | [5] |
| Density | 1.012-1.016 g/mL at 20 °C | [4] |
| Refractive Index | 1.4550-1.4580 | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, Chloroform, Methanol). Slightly miscible with water. | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 2-8°C under an inert atmosphere. | [4][5] |
Core Applications in Bioconjugation
The primary utility of this compound lies in its role as a bifunctional linker, enabling the sequential conjugation of two different molecules. This is particularly valuable in the construction of PROTACs and ADCs.
PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in spanning the distance between the target protein binder and the E3 ligase ligand. The mono-Boc-protected nature of this compound allows for the initial attachment of either the target protein ligand or the E3 ligase ligand to the free primary amine. Following this, the Boc group is removed to expose the second amine for the attachment of the other binding moiety.
ADC Synthesis: In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The linker can be initially conjugated to the payload, followed by deprotection and subsequent attachment to the antibody, or vice-versa. The ethylenediamine backbone provides a short, flexible spacer between the antibody and the payload.
Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows for the use of this compound in bioconjugation.
References
Application Notes and Protocols for Amide Coupling with tert-Butyl (2-aminoethyl)(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the effective use of tert-Butyl (2-aminoethyl)(ethyl)carbamate in amide coupling reactions. This mono-protected diamine is a valuable building block in organic synthesis, particularly for the introduction of an N-ethyl-N'-(2-aminoethyl) moiety in drug development and medicinal chemistry. The presence of a Boc-protected secondary amine allows for the selective acylation of the primary amine, enabling stepwise construction of complex molecules.
While specific literature on amide coupling with the N-ethyl derivative is limited, the protocols outlined below are based on established methods for the analogous and commonly used N-methyl derivative, N-Boc-N-methylethylenediamine, and are expected to provide high yields and purity.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the related compound, N-Boc-N-methylethylenediamine, is provided below for reference. These values are expected to be similar for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 174.24 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Boiling Point | 79 °C at 0.4 mmHg | [2][3] |
| Storage Conditions | 2-8 °C, protect from light | [1][2] |
Amide Coupling Protocols
The formation of a stable amide bond between a carboxylic acid and the primary amine of this compound is a fundamental transformation. The choice of coupling reagent is critical for achieving high efficiency, particularly given the potential for steric hindrance.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly recommended for coupling sterically hindered amines and consistently provides high yields.[1][2] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization.[4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Quantitative Data for HATU Coupling (based on N-methyl analogue): [1][2]
| Reagent/Parameter | Equivalents/Value | Typical Yield |
| Carboxylic Acid | 1.0 | >90% |
| Amine | 1.0 | |
| HATU | 1.1 | |
| DIPEA | 2.0 | |
| Reaction Time | 2-4 hours |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is effective for a wide range of substrates.[5]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add TEA or DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for EDC/HOBt Coupling: [5]
| Reagent/Parameter | Equivalents/Value | Typical Yield |
| Carboxylic Acid | 1.0 | 60-85% |
| Amine | 1.1 | |
| EDC·HCl | 1.2 | |
| HOBt | 1.2 | |
| Base (TEA or DIPEA) | 3.0 | |
| Reaction Time | 12-24 hours |
Post-Coupling Boc Deprotection
Following the successful amide coupling, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for subsequent functionalization.[2][6]
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amide (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Experimental Procedure:
-
Dissolve the Boc-protected amide in DCM (e.g., 0.1 M solution).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with DCM or toluene can help remove residual TFA.
-
The resulting amine TFA salt is often of sufficient purity to be used directly in the next step without further purification.
Experimental Workflow and Diagrams
The logical progression of using this compound as a synthetic building block involves the initial amide bond formation followed by deprotection to reveal a new reactive site. This workflow is particularly useful in the synthesis of bifunctional molecules and linkers for antibody-drug conjugates (ADCs) or PROTACs.[2]
Caption: General workflow for amide coupling and subsequent Boc deprotection.
The mechanism of carbodiimide-mediated amide bond formation, such as with EDC, involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine. The addition of HOBt can improve efficiency and reduce side reactions by forming an active ester intermediate.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Reductive Amination Reactions Using tert-Butyl (2-aminoethyl)(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly crucial in the fields of medicinal chemistry and drug development for the synthesis of complex secondary and tertiary amines, which are prevalent scaffolds in a vast array of bioactive molecules. This document provides detailed application notes and protocols for conducting reductive amination reactions using tert-Butyl (2-aminoethyl)(ethyl)carbamate, a valuable bifunctional building block.
The use of this compound, often handled as its hydrochloride salt, N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride (Boc-eda-ET HCl), offers the strategic advantage of a pre-installed Boc-protecting group on one of the amine functionalities.[1] This allows for the selective alkylation of the secondary amine through reductive amination, while the primary amine remains masked. The Boc group is stable under the reductive amination conditions and can be readily removed in a subsequent step under acidic conditions to reveal the primary amine for further functionalization. This sequential approach is highly valuable in the construction of complex molecules with diverse functionalities.
Reaction Mechanism and Workflow
The reductive amination process using this compound proceeds in a one-pot, two-step sequence:
-
Imine/Iminium Ion Formation: The nucleophilic secondary amine of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a transient imine intermediate. Under the typically neutral or weakly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[1]
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, is then used to reduce the C=N double bond of the imine or iminium ion to a carbon-nitrogen single bond, yielding the final N,N'-disubstituted ethylenediamine product.[1]
Data Presentation
The following table summarizes the representative yields for the reductive amination of this compound with various carbonyl compounds. The yields are dependent on the specific substrate and reaction conditions.
| Carbonyl Compound | Product | Reducing Agent | Solvent | Yield (%) |
| 4-Fluorobenzaldehyde | tert-Butyl (2-((4-fluorobenzyl)(ethyl)amino)ethyl)carbamate | Sodium triacetoxyborohydride | Dichloromethane | ~90% (representative) |
| Benzaldehyde | tert-Butyl (2-(benzyl(ethyl)amino)ethyl)carbamate | Sodium triacetoxyborohydride | Dichloromethane | High |
| Acetone | tert-Butyl (2-(ethyl(isopropyl)amino)ethyl)carbamate | Sodium triacetoxyborohydride | Dichloromethane | Moderate to High |
| Cyclohexanone | tert-Butyl (2-((cyclohexyl)(ethyl)amino)ethyl)carbamate | Sodium triacetoxyborohydride | Dichloromethane | High |
Note: Yields are based on literature for similar reductive amination reactions and the specific example with 4-fluorobenzaldehyde. Actual yields may vary.
Experimental Protocols
General Protocol for Reductive Amination
This protocol provides a general method for the reductive amination of an aldehyde or ketone with N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride (Boc-eda-ET HCl).
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride (Boc-eda-ET HCl) (1.0 mmol)
-
Triethylamine (2.5 mmol)
-
Sodium triacetoxyborohydride (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) and Boc-eda-ET HCl (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (2.5 mmol) at room temperature.[1]
-
Stir the resulting solution vigorously for 1 hour to facilitate the formation of the imine intermediate.[1]
-
To this mixture, add sodium triacetoxyborohydride (2.0 mmol) portion-wise.[1]
-
Continue stirring the reaction for an additional 4 hours at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[1]
Specific Protocol: Synthesis of tert-Butyl (2-((4-fluorobenzyl)(ethyl)amino)ethyl)carbamate
This protocol details the synthesis of tert-Butyl (2-((4-fluorobenzyl)(ethyl)amino)ethyl)carbamate from 4-fluorobenzaldehyde and N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride.
Materials:
-
4-Fluorobenzaldehyde (124 mg, 1.0 mmol)
-
N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride (Boc-eda-ET HCl) (225 mg, 1.0 mmol)
-
Triethylamine (0.35 mL, 2.5 mmol)
-
Sodium triacetoxyborohydride (424 mg, 2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)
-
Brine (20 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (124 mg, 1.0 mmol) and Boc-eda-ET HCl (225 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).[1]
-
Add triethylamine (0.35 mL, 2.5 mmol) to the solution and stir vigorously at room temperature for 1 hour.[1]
-
Add sodium triacetoxyborohydride (424 mg, 2.0 mmol) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature for 4 hours.[1]
-
Quench the reaction with saturated NaHCO₃ solution (10 mL).[1]
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).[1]
-
Combine the organic extracts, wash with brine (20 mL), dry over Na₂SO₄, and filter.[1]
-
Concentrate the solvent under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[1]
Conclusion
This compound is a highly effective reagent for the synthesis of mono-protected, N-alkylated ethylenediamines via reductive amination. The protocols provided herein offer a reliable and scalable method for the synthesis of a wide range of N,N'-disubstituted ethylenediamine derivatives. The straightforward procedure, mild reaction conditions, and the versatility of the starting materials make this a valuable tool for researchers in drug discovery and organic synthesis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from tert-Butyl (2-aminoethyl)(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing tert-Butyl (2-aminoethyl)(ethyl)carbamate as a key starting material. This versatile building block, featuring a Boc-protected primary amine and a secondary ethylamino group, allows for the selective construction of important heterocyclic scaffolds, such as piperazines, piperazinones, and tetrahydropyrazines, which are prevalent in medicinal chemistry and drug discovery.
Synthesis of 1-Ethyl-4-Boc-piperazine
The piperazine moiety is a ubiquitous structural motif in a vast number of marketed drugs. The following protocol describes a straightforward method for the synthesis of 1-ethyl-4-Boc-piperazine via cyclization of this compound with a suitable two-carbon electrophile, such as 1,2-dibromoethane.
Experimental Protocol
Materials:
-
This compound
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
To this stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-ethyl-4-Boc-piperazine.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 1,2-Dibromoethane |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | 82°C (Reflux) |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
Synthetic Workflow
Synthesis of 1-Ethyl-4-Boc-piperazin-2-one
Piperazinones are another important class of heterocyclic compounds with diverse biological activities. The following protocol outlines a proposed synthesis of 1-ethyl-4-Boc-piperazin-2-one from this compound and an α-halo ester, followed by intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound
-
Ethyl bromoacetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: N-Alkylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.
-
Cool the reaction mixture and quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 1-ethyl-4-Boc-piperazin-2-one.
Quantitative Data
| Parameter | Value (Step 1) | Value (Step 2) |
| Starting Material | This compound | Crude Alkylated Intermediate |
| Reagent | Ethyl bromoacetate | Sodium Ethoxide |
| Base | Triethylamine | - |
| Solvent | Dichloromethane | Ethanol |
| Reaction Temperature | 0°C to rt | 78°C (Reflux) |
| Reaction Time | 8-12 hours | 4-6 hours |
| Typical Yield | ~90% (crude) | 65-75% (over two steps) |
| Purity (by HPLC) | - | >95% |
Synthetic Workflow
Synthesis of 1-Ethyl-4-Boc-1,2,3,4-tetrahydropyrazine
Tetrahydropyrazines are valuable heterocyclic cores in medicinal chemistry. A plausible route to a substituted tetrahydropyrazine from this compound involves a condensation reaction with glyoxal, followed by reduction.
Experimental Protocol
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Dihydropyrazine Formation
-
Dissolve this compound (1.0 eq) in methanol.
-
Add glyoxal (40% aqueous solution, 1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the dihydropyrazine intermediate can be monitored by LC-MS.
Step 2: Reduction to Tetrahydropyrazine
-
Cool the reaction mixture from Step 1 to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 1-ethyl-4-Boc-1,2,3,4-tetrahydropyrazine.
Quantitative Data
| Parameter | Value (Step 1) | Value (Step 2) |
| Starting Material | This compound | Dihydropyrazine Intermediate |
| Reagent | Glyoxal | Sodium borohydride |
| Solvent | Methanol | Methanol |
| Reaction Temperature | Room Temperature | 0°C to rt |
| Reaction Time | 2-4 hours | 2 hours |
| Typical Yield | - | 60-70% (over two steps) |
| Purity (by HPLC) | - | >95% |
Synthetic Workflow
Application Notes and Protocols for the Deprotection of tert-Butyl (2-aminoethyl)(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] tert-Butyl (2-aminoethyl)(ethyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, where the selective deprotection of the Boc group is a critical step to unmask the secondary amine for subsequent transformations.
This document provides detailed application notes and experimental protocols for the deprotection of this compound, focusing on common acidic methodologies and discussing alternative approaches for sensitive substrates.
Deprotection Methodologies
The removal of the Boc protecting group is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[3][4]
While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective, alternative methods such as thermal deprotection or the use of milder reagents like oxalyl chloride may be advantageous for substrates with acid-labile functional groups.[5][6]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common deprotection methods and their typical reaction parameters. While specific quantitative data for this compound is not extensively published, the data presented for the closely related N-Boc-N'-methylethylenediamine serves as a strong proxy.[1]
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane | Protocol 3: Oxalyl Chloride in Methanol |
| Starting Material | This compound | This compound | This compound |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | Oxalyl Chloride |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Methanol |
| Reagent Equivalents | 5 - 10 eq. | 3 - 5 eq. | 3 eq. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | ~0.1 M |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours | 1 - 4 hours |
| Work-up | Evaporation, Basification, Extraction | Evaporation or Precipitation | Evaporation, Purification |
| Typical Yield | >90% | >90% | Up to 90% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to achieve a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: The reaction can be exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the N-ethylethylenediamine product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an effective alternative to TFA and often yields the product as a hydrochloride salt, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-16 hours).
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, diethyl ether can be added to facilitate further precipitation.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain N-ethylethylenediamine dihydrochloride.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates that are sensitive to strong acids.[5]
Materials:
-
This compound
-
Oxalyl Chloride
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in methanol (~0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Caution: Gas evolution and a slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or other suitable methods.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcours.net [mcours.net]
Application Notes and Protocols for the Incorporation of a Protected Ethylaminoethyl Moiety into Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common synthetic methodologies for introducing a protected ethylaminoethyl moiety into organic molecules. This functional group is a prevalent structural motif in numerous biologically active compounds, including pharmaceuticals and chemical probes, where it often plays a crucial role in modulating pharmacological activity through interactions with biological targets such as G-Protein Coupled Receptors (GPCRs). The tert-butoxycarbonyl (Boc) group is highlighted as a versatile protecting group for the terminal amine, owing to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1]
Three primary synthetic strategies are presented: N-Alkylation with Protected 2-Haloethylamines , Reductive Amination , and the Mitsunobu Reaction . Each section includes detailed experimental protocols and tabulated data to facilitate comparison and implementation in a laboratory setting.
N-Alkylation with Protected 2-Haloethylamines
Direct alkylation of a nucleophilic amine with a protected 2-haloethylamine, such as N-Boc-2-bromoethylamine, is a straightforward and widely used method for installing the protected ethylaminoethyl group.[2] The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Key Considerations:
-
Choice of Halide: Bromo derivatives are generally more reactive than chloro derivatives.
-
Base: A variety of bases can be employed, including triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate or cesium carbonate. The choice of base can influence reaction rates and substrate compatibility.[2]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used to facilitate the SN2 reaction.
Quantitative Data for N-Alkylation
| Substrate (Amine) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Anilines | Alkyl Bromide | Cs2CO3 | DMF | 100 | Not Specified | Good | [2] |
| Aliphatic/Aromatic Amines | Alkyl Iodide | NaH | DMF | Room Temp | Not Specified | Good | [2] |
| Benzylamine HBr | Butylbromide | Triethylamine | DMF | 20-25 | Not Specified | Good | [3] |
Experimental Protocol: N-Alkylation of an Aromatic Amine with N-Boc-2-bromoethylamine
Materials:
-
Aromatic amine (1.0 equiv)
-
N-Boc-2-bromoethylamine (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the aromatic amine in anhydrous DMF, add cesium carbonate.
-
Add N-Boc-2-bromoethylamine to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds and involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] To incorporate a protected ethylaminoethyl moiety, a molecule containing a primary amine can be reacted with N-Boc-2-aminoacetaldehyde. Alternatively, a molecule containing a carbonyl group can be reacted with a protected ethylenediamine derivative.
Key Considerations:
-
Reducing Agent: A key advantage of this method is the availability of mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose.[1][4]
-
pH: The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.[5]
Quantitative Data for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Boc-eda-ET HCl | NaBH(OAc)₃ | Dichloromethane | Room Temp | 4 | High | [1] |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | Dichloroethane | Room Temp | Not Specified | 80-96 | [4] |
| Various Aldehydes | Various Amines | NaBH₄ | Methanol | Not Specified | < 3 for imine formation | 84 (as HCl salt) | [4] |
Experimental Protocol: Reductive Amination of an Aldehyde with a Protected Ethylenediamine Derivative
Materials:
-
Aldehyde (1.0 mmol)
-
Boc-eda-ET HCl (1.0 mmol)
-
Triethylamine (2.5 mmol)
-
Sodium triacetoxyborohydride (STAB) (2.0 mmol)
-
Anhydrous Dichloromethane (DCM)
Procedure: [1]
-
In a round-bottom flask, dissolve the aldehyde and Boc-eda-ET HCl in anhydrous dichloromethane.[1]
-
Add triethylamine to the solution and stir vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.[1]
-
To this mixture, add sodium triacetoxyborohydride portion-wise.[1]
-
Continue stirring the reaction at room temperature for an additional 4 hours.[1]
-
Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentrate the solvent under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography to yield the pure product.[1]
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[6][7][8] To introduce the protected ethylaminoethyl moiety, an alcohol can be reacted with a protected ethanolamine derivative, such as N-Boc-ethanolamine, in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][7]
Key Considerations:
-
Nucleophile Acidity: The nucleophile (in this case, the protected ethanolamine) should have a pKa low enough to be deprotonated by the intermediate formed from the phosphine and the azodicarboxylate.[8]
-
Reagent Addition Order: The alcohol, nucleophile, and triphenylphosphine are typically mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[9]
-
Byproduct Removal: A common challenge with the Mitsunobu reaction is the removal of byproducts such as triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. Purification often requires careful chromatography or crystallization.[9]
Quantitative Data for Mitsunobu Reaction
| Alcohol | Nucleophile | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | 0 °C to 40 °C | 17 | 85.6 | [10] |
| General Primary/Secondary Alcohol | General Nucleophile | PPh₃, DIAD | THF | 0 °C to RT | 6-8 | Not Specified | [9] |
Experimental Protocol: Mitsunobu Reaction of a Primary Alcohol with N-Boc-ethanolamine
Materials:
-
Primary alcohol (1.0 equiv)
-
N-Boc-ethanolamine (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: [9]
-
To a solution of the primary alcohol and N-Boc-ethanolamine in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired product.
Visualizations
Experimental Workflow for Incorporating a Protected Ethylaminoethyl Moiety
Caption: General workflow for small molecule synthesis.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: A typical GPCR signaling pathway.
Logical Relationship: Protecting Group Strategy
The use of a protecting group, such as Boc, is a fundamental concept in organic synthesis, allowing for the selective transformation of multifunctional molecules.[1]
Caption: Logic of a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. openaccessgovernment.org [openaccessgovernment.org]
- 13. openaccessgovernment.org [openaccessgovernment.org]
- 14. GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Applications of N-Boc-N'-methylethylenediamine
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N'-methylethylenediamine is a versatile bifunctional building block extensively utilized in solid-phase synthesis to introduce a protected primary amine. Its unique structure, featuring a nucleophilic primary amine and a Boc-protected secondary amine, allows for selective and sequential functionalization. This attribute makes it an invaluable reagent in the construction of diverse molecular architectures, from modified peptides and peptoids to complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group provides orthogonality with Fmoc-based synthesis strategies, enabling selective deprotection and further modification of the introduced side chain.[1] This document provides detailed application notes and experimental protocols for the key solid-phase synthesis applications of N-Boc-N'-methylethylenediamine.
Note: The user request specified "N-Boc-N'-ethylethylenediamine". However, the vast majority of scientific literature and supplier information pertains to "N-Boc-N-methylethylenediamine". It is presumed that this is the intended reagent, and the following protocols are based on this commonly used building block.
Application in Peptoid Synthesis
N-Boc-N'-methylethylenediamine is a key reagent in the "submonomer" method of solid-phase peptoid synthesis. It allows for the incorporation of a side chain with a protected primary amine, which can be deprotected and further functionalized on-resin. This enables the creation of cationic peptoids, branched structures, and peptoids decorated with various moieties like fluorophores or small molecule drugs.[1]
Quantitative Data for Peptoid Synthesis
The following table summarizes typical quantitative data for the incorporation of an N-(2-aminoethyl)-N-methylglycine residue using N-Boc-N'-methylethylenediamine in peptoid synthesis.[1]
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Rink Amide or other suitable amine-generating resins are commonly used. |
| Acylation Efficiency | >99% | Monitored by a negative chloranil or bromophenol blue test. |
| Displacement Efficiency | >98% | Typically driven to completion with an excess of the amine. |
| Boc Deprotection Efficiency | >99% | Achieved with standard trifluoroacetic acid (TFA) treatment. |
Experimental Protocols
Protocol 1.1: Incorporation of N-Boc-N'-methylethylenediamine into a Peptoid Sequence
This protocol details the two-step submonomer addition cycle for incorporating the protected amine side chain.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Boc-N'-methylethylenediamine
-
Piperidine (20% in DMF)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
Step 1: Acylation (Bromoacetylation):
-
Prepare a 1.2 M solution of bromoacetic acid in DMF.
-
Prepare a 1.2 M solution of DIC in DMF.
-
Add the bromoacetic acid solution (10 eq) to the resin, followed by the DIC solution (10 eq).
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the resin and wash thoroughly with DMF (5x).[1]
-
-
Step 2: Nucleophilic Displacement:
-
Prepare a 1.0 M solution of N-Boc-N'-methylethylenediamine in DMF.
-
Add the N-Boc-N'-methylethylenediamine solution (10 eq) to the bromoacetylated resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the resin and wash thoroughly with DMF (5x) and DCM (3x).[1]
-
-
Chain Elongation: Repeat the acylation and displacement steps with the desired primary amines to continue building the peptoid chain.[1]
Protocol 1.2: On-Resin Boc Deprotection of the Side Chain
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Peptoid-resin with Boc-protected side chain
-
DCM
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
10% Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Preparation: After completing the desired peptoid sequence, wash the resin with DCM (5x) to remove residual DMF.[1]
-
Boc Deprotection:
-
Prepare a deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.
-
Drain the resin and wash thoroughly with DCM (5x), followed by a neutralization wash with 10% DIPEA in DMF (2x), and finally with DMF (5x).[1]
-
Protocol 1.3: Cleavage of the Peptoid from Resin
This protocol describes the final cleavage of the peptoid from the solid support.
Materials:
-
Dried peptoid-resin
-
Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Final Washing and Drying: Wash the final peptoid-resin with DCM (5x) and dry under vacuum for at least 1 hour.[1]
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.[1]
-
Product Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether (2x).
-
Dry the crude peptoid under vacuum.[1]
-
-
Purification and Analysis: Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity using mass spectrometry and analytical HPLC.[1]
Diagrams for Peptoid Synthesis
Caption: Workflow for peptoid synthesis using N-Boc-N'-methylethylenediamine.
Application in Peptide Modification
N-Boc-N'-methylethylenediamine can be used to modify peptides on a solid support, either at the N-terminus or on amino acid side chains (e.g., Asp or Glu). This introduces an N-methyl-N-(2-aminoethyl) moiety, which can alter the peptide's properties, such as its charge, conformational flexibility, and pharmacokinetic profile.[2]
Quantitative Data for Peptide Modification
The following table summarizes typical quantitative data for the modification of peptides with N-Boc-N'-methylethylenediamine.
| Parameter | Typical Value | Notes |
| N-terminal Reductive Amination | ||
| Reaction Time | 1 - 4 hours | Monitored by a qualitative test (e.g., TNBSA test).[2] |
| Crude Purity | 70 - 90% | Dependent on the peptide sequence and reaction conditions.[2] |
| Overall Yield | 50 - 80% | Dependent on the number of modification steps and peptide length.[2] |
| Side-Chain Acylation | ||
| Coupling Reagent | HATU/DIPEA | A common choice for sterically hindered amines.[2] |
| Coupling Time | 1 - 4 hours | [2] |
| Coupling Efficiency | >95% | [2] |
Experimental Protocols
Protocol 2.1: N-Terminal Modification via Reductive Amination
This protocol details the modification of the N-terminal amine of a resin-bound peptide.
Materials:
-
Peptide-resin
-
DMF
-
Aldehyde (e.g., formaldehyde)
-
1% Acetic Acid (AcOH) in DMF
-
N-Boc-N'-methylethylenediamine
-
Reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃)
-
DCM, MeOH, DIPEA
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is protected, perform deprotection (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF and DCM.[2]
-
Imine Formation: Suspend the resin in a solution of the aldehyde (10 eq.) in 1% AcOH in DMF. Agitate the mixture at room temperature for 1 hour.[2]
-
Reductive Amination:
-
Add N-Boc-N'-methylethylenediamine (10 eq.) to the reaction vessel.
-
In a separate vial, dissolve the reducing agent (10 eq.) in DMF or a DCM/MeOH mixture.
-
Add the reducing agent solution to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[2]
-
-
Washing: Filter the resin and wash thoroughly with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[2]
Protocol 2.2: Side-Chain Modification via Acylation
This protocol describes the coupling of N-Boc-N'-methylethylenediamine to a free carboxylic acid side chain (e.g., Asp or Glu).
Materials:
-
Peptide-resin with a deprotected carboxylic acid side chain
-
DMF, DCM
-
N-Boc-N'-methylethylenediamine
-
HATU
-
DIPEA
Procedure:
-
Resin Swelling and Activation: Swell the resin in DMF. In a separate vial, dissolve N-Boc-N'-methylethylenediamine (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.[2]
-
Coupling: Add the activated solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., TNBSA test).[2]
-
Washing: Filter the resin and wash thoroughly with DMF (5x) and DCM (3x). Dry the resin under vacuum.[2]
Diagrams for Peptide Modification
Caption: Strategies for peptide modification using N-Boc-N'-methylethylenediamine.
Application in Peptide Nucleic Acid (PNA) Synthesis
While detailed protocols specifically citing N-Boc-N'-methylethylenediamine for PNA synthesis were not prevalent in the initial search, its structural motif is related to the N-(2-aminoethyl)glycine backbone of PNAs.[3] The Boc/acyl protecting group strategy is a known method for PNA synthesis, suggesting that Boc-protected diamines are relevant building blocks in this field.[4] PNA synthesis generally follows solid-phase peptide synthesis principles, involving the sequential coupling of protected monomers to a solid support.[5]
General Principles of Boc-Based PNA Synthesis
-
Monomer Synthesis: Novel Boc/acyl protected monomers are synthesized for incorporation.[4]
-
Solid Support: A PAM-linked solid support or controlled pore glass (CPG) can be used.[4]
-
Oligomerization: The protocol is optimized with regard to coupling reagents.[4]
-
Deprotection: The Boc group is removed to allow for chain elongation.
Diagram for a General PNA Synthesis Cycle
Caption: A generalized cycle for solid-phase PNA synthesis.
References
Application Notes and Protocols: Synthesis and Utility of Polyamine Analogues Derived from tert-Butyl (2-aminoethyl)(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their metabolism is often dysregulated in cancer, making the polyamine pathway a compelling target for therapeutic intervention. Synthetic polyamine analogues, particularly N-alkylated derivatives, have emerged as a promising class of anti-cancer agents. These analogues can disrupt polyamine homeostasis by downregulating polyamine biosynthesis, inducing catabolism, and competing for transport into cells.
This document provides detailed application notes and protocols for the use of tert-Butyl (2-aminoethyl)(ethyl)carbamate , a key building block, in the synthesis of various N-ethylated polyamine analogues. Furthermore, it elucidates the primary mechanism of action of these analogues, focusing on the induction of spermidine/spermine N1-acetyltransferase (SSAT), a critical enzyme in polyamine catabolism, and its interplay with key signaling pathways.
Data Presentation
The following tables summarize the synthetic yields of key intermediates and final polyamine analogues, providing a comparative overview of the efficiency of the described protocols.
Table 1: Synthesis of Mono-Boc-Protected Ethylenediamine Derivatives
| Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| tert-Butyl (2-aminoethyl)carbamate | Ethylenediamine | Di-tert-butyl dicarbonate, MgO | Dioxane/Water | ~87% | [1] |
| This compound | tert-Butyl (2-aminoethyl)carbamate | Ethyl Bromide, NaH | DMF | >80% (Estimated) | General Alkylation |
Table 2: Synthesis of N,N'-Bis(ethyl)polyamine Analogues
| Polyamine Analogue | Intermediate | Alkylating Agent | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | N1,N11-Bis(ethyl)norspermine (BENSpm) | this compound | 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | ~60-70% (Estimated, multi-step) |[2][3] | | N1,N12-Bis(ethyl)spermine (BESpm) | this compound | 1,4-Dibromobutane | K₂CO₃ | Acetonitrile | ~60-70% (Estimated, multi-step) |[2][4] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate
This protocol describes the selective mono-Boc protection of ethylenediamine.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Magnesium oxide (MgO)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (large excess) in a mixture of dioxane and water.
-
Add magnesium oxide to the solution and stir vigorously.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the aqueous residue with HCl (2M) to pH ~3 and extract with diethyl ether to remove any di-Boc protected by-product.
-
Basify the aqueous layer with NaOH (2M) to pH ~12.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil.[1][5]
Protocol 2: Synthesis of this compound
This protocol details the N-ethylation of the mono-Boc protected ethylenediamine.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
Ethyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve tert-butyl (2-aminoethyl)carbamate in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add ethyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 3: General Synthesis of N,N'-Bis(ethyl)polyamine Analogues
This protocol provides a general method for the synthesis of symmetrically substituted N,N'-bis(ethyl)polyamine analogues via alkylation of this compound, followed by deprotection.
Materials:
-
This compound
-
α,ω-Dibromoalkane (e.g., 1,3-dibromopropane for BENSpm, 1,4-dibromobutane for BESpm)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step A: Alkylation
-
In a round-bottom flask, dissolve this compound (2.2 equivalents) in acetonitrile.
-
Add potassium carbonate (3 equivalents) and the appropriate α,ω-dibromoalkane (1 equivalent).
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Boc-protected bis(ethyl)polyamine analogue by flash column chromatography.
Step B: Deprotection
-
Dissolve the purified Boc-protected polyamine analogue in dichloromethane.
-
Add trifluoroacetic acid (excess) and stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a concentrated NaOH solution.
-
Extract the final polyamine analogue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the pure N,N'-bis(ethyl)polyamine analogue.
Biological Activity and Signaling Pathways
N-ethylated polyamine analogues exert their anti-proliferative effects primarily through the induction of spermidine/spermine N1-acetyltransferase (SSAT) .[2][6] This enzyme is the rate-limiting step in polyamine catabolism.
Caption: Signaling pathway of N-ethylated polyamine analogues.
The mechanism proceeds as follows:
-
Cellular Uptake: The N-ethylated polyamine analogue enters the cell via the polyamine transport system.[2]
-
SSAT Induction: Once inside the cell, the analogue potently induces the transcription and translation of the SSAT gene (SAT1).[7][8]
-
Polyamine Depletion: The resulting increase in SSAT protein leads to the acetylation of natural polyamines (spermidine and spermine). These acetylated polyamines are then readily excreted from the cell or further catabolized, leading to a significant depletion of the intracellular polyamine pools.[4][6]
-
p53 Activation: Polyamine depletion has been shown to stabilize the tumor suppressor protein p53.[9][10] This stabilization is, in part, due to the reduced expression of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.
-
Cell Cycle Arrest and Apoptosis: Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn leads to cell cycle arrest, typically at the G1 or G2/M phase.[9] Ultimately, the combination of polyamine depletion and p53 activation can induce apoptosis, leading to cancer cell death.
Caption: General synthetic workflow for N,N'-bis(ethyl)polyamine analogues.
Conclusion
This compound is a versatile and crucial intermediate for the synthesis of a wide range of N-ethylated polyamine analogues. The protocols provided herein offer a robust framework for the generation of these potent anti-cancer agents. Understanding the mechanism of action, primarily through the superinduction of SSAT and subsequent p53-mediated pathways, is critical for the rational design and development of novel and more effective polyamine-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory and antiproliferative effects of N-alkylated polyamine analogues in human and hamster pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Altered spermidine/spermine N1-acetyltransferase activity as a mechanism of cellular resistance to bis(ethyl)polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of p53/p21 Waf1/Cip1 in the Regulation of Polyamine Analogue-Induced Growth Inhibition and Cell Death in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine depletion stabilizes p53 resulting in inhibition of normal intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this key building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended route for synthesizing this compound?
A1: The most direct and widely adopted method is the selective mono-N-Boc protection of N-ethylethylenediamine. This unsymmetrical diamine has a primary and a secondary amine. The primary amine is generally more reactive and less sterically hindered, allowing for selective protection with di-tert-butyl dicarbonate (Boc₂O) to yield the desired product.
Q2: What are the primary challenges encountered during this synthesis?
A2: The main challenges include:
-
Selectivity Control: Ensuring the Boc group protects the primary amine over the secondary amine.
-
Side Product Formation: Preventing the formation of the di-Boc protected byproduct where both amines are protected.
-
Purification: Separating the desired mono-protected product from unreacted starting material and the di-Boc byproduct can be difficult due to their similar properties.
Q3: I am observing a low yield of the desired product. What are the likely causes?
A3: Low yields are often traced back to several key factors:
-
Incorrect Stoichiometry: Using an insufficient amount of Boc₂O will leave starting material unreacted.[1]
-
Suboptimal Reaction Conditions: The reaction is temperature-sensitive. Running the reaction at too high a temperature can lead to side products, while insufficient time or temperatures that are too low can result in an incomplete reaction.[1]
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Using fresh, high-quality reagents and anhydrous solvents is critical for success.
Q4: My TLC and LC-MS analyses show two major spots/peaks in addition to my starting material. What are they likely to be?
A4: The two most common byproducts are the di-Boc protected N,N'-di-Boc-N-ethylethylenediamine and, potentially, the isomeric mono-protected product, tert-Butyl (2-(ethylamino)ethyl)carbamate, where the secondary amine has been protected. The di-Boc byproduct is typically less polar than the desired product.
Q5: What is the most effective method for purifying this compound?
A5: The most effective purification strategy is an acid-base extraction.[2][3] This method leverages the basicity of the unprotected secondary amine in the desired product. The product can be extracted into an acidic aqueous phase, leaving the non-basic di-Boc byproduct in the organic layer. Subsequent basification of the aqueous layer and re-extraction with an organic solvent isolates the pure product.[2] High-vacuum distillation or column chromatography are also viable alternatives.[3][4]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Question: My Boc protection of N-ethylethylenediamine is incomplete, with a significant amount of starting material remaining after several hours. What could be the cause?
Answer: An incomplete reaction is typically due to issues with stoichiometry, reaction conditions, or reagent quality.
-
Stoichiometry: The molar ratio of di-tert-butyl dicarbonate (Boc₂O) to N-ethylethylenediamine is critical. Ensure you are using a slight excess of the diamine or a carefully controlled 1:1 ratio to favor mono-protection and drive the reaction to completion.
-
Reaction Conditions: This reaction is best performed at low temperatures (e.g., 0 °C) to control selectivity, followed by a slow warming to room temperature.[1][5] Ensure the reaction has been allowed to run for a sufficient duration; monitor progress by TLC or LC-MS.
-
Reagent Quality: Use fresh Boc₂O and anhydrous solvents. Moisture can hydrolyze the anhydride, reducing its effectiveness.
Caption: Troubleshooting workflow for incomplete Boc protection reactions.
Issue 2: Significant Formation of Di-Boc Byproduct
Question: My reaction is producing a large amount of a non-polar byproduct, which I believe is the di-protected diamine. How can I minimize its formation?
Answer: Formation of the di-Boc byproduct occurs when both the primary and secondary amines are protected. To minimize this, precise control over the reaction is necessary.
-
Control Stoichiometry: Avoid using an excess of Boc₂O. Using a slight excess of the N-ethylethylenediamine can help ensure the Boc₂O is consumed after the first protection.
-
Slow Addition: Add the Boc₂O solution dropwise to the cooled solution of the diamine over an extended period (e.g., 2-3 hours).[5] This keeps the instantaneous concentration of Boc₂O low, favoring reaction with the more nucleophilic primary amine of the starting material over the secondary amine of the mono-protected product.
-
Low Temperature: Maintain a low temperature (0 °C) during the addition of Boc₂O to maximize the difference in reactivity between the primary and secondary amines.
Issue 3: Difficulty with Product Purification
Question: I am finding it difficult to separate the desired product from the unreacted diamine and the di-Boc byproduct using column chromatography. Is there a better way?
Answer: Yes, acid-base extraction is a highly effective and scalable method for purifying this specific type of compound.[2][3] The strategy exploits the pKa differences between the starting material, product, and byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The unreacted N-ethylethylenediamine (two basic sites) and the desired mono-Boc product (one basic site) will be protonated and move into the aqueous layer. The di-Boc byproduct has no basic sites and will remain in the organic layer.
-
Separation: Separate the organic layer (containing the di-Boc byproduct) and discard it.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.
-
Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent. The desired product will now move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]
Caption: Workflow diagram for purification via acid-base extraction.
Data Summary
Table 1: Typical Reaction Conditions for Mono-Boc Protection of Diamines
| Parameter | Condition | Rationale | Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, commercially available Boc-protecting agent. | [1][5] |
| Stoichiometry | 1.0 eq. Diamine : 0.9-1.0 eq. Boc₂O | Favors mono-protection and minimizes di-protection. | [5] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents that dissolve reactants well. | [1][5][6] |
| Temperature | 0 °C to Room Temperature | Initial low temperature enhances selectivity; warming ensures completion. | [1][5] |
| Addition Time | 2 - 3 hours | Slow, dropwise addition minimizes local excess of Boc₂O. | [5] |
| Reaction Time | 4 - 18 hours | Varies by substrate; should be monitored by TLC/LC-MS. | [1][2] |
| Typical Yield | 50% - 80% | Dependent on substrate and purification efficiency. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the selective mono-protection of similar diamines.[2][5]
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, ice bath, magnetic stirrer
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-ethylethylenediamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (0.95 eq.) in a minimal amount of anhydrous DCM and load it into the dropping funnel.
-
Add the Boc₂O solution dropwise to the diamine solution over 2-3 hours, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the Boc₂O).
-
Begin the workup and purification as described in Protocol 2.
Protocol 2: Purification by Acid-Base Extraction
-
Transfer the reaction mixture from Protocol 1 to a separatory funnel.
-
Add 1M HCl solution (a volume equal to the organic layer) and shake vigorously. Allow the layers to separate.
-
Drain the lower organic layer (containing the di-Boc byproduct) and set it aside.
-
Wash the aqueous layer with a fresh portion of DCM to remove any residual di-Boc byproduct. Discard this organic wash.
-
Place the aqueous layer in a flask and cool it to 0 °C in an ice bath.
-
Slowly add 2M NaOH solution with stirring until the pH of the solution is >12 (confirm with pH paper).
-
Transfer the basic aqueous solution back to a separatory funnel and extract it three times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the product, which is expected to be a colorless to light yellow oil.[2][3][4]
References
Technical Support Center: Optimizing Mono-Boc Protection of N-Substituted Ethylenediamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield for mono-Boc protection of N-substituted ethylenediamines. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the success of your chemical syntheses.
Troubleshooting Guide
Addressing common issues encountered during the mono-Boc protection of N-substituted ethylenediamines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Yield of Di-substituted Byproduct | • Excess of the protecting agent (e.g., Boc₂O) was used.• The two amino groups were not sufficiently differentiated in terms of reactivity.[1] | • Use a strict 1:1 stoichiometry of the diamine to the protecting agent.[1]• Employ the mono-protonation strategy by adding one equivalent of an acid (e.g., HCl, TFA) to selectively deactivate one amine group.[1][2][3][4]• Consider the slow, dropwise addition of Boc-anhydride to a solution of the diamine to maintain a low local concentration of the protecting agent.[2][5] |
| Low or No Reaction | • Insufficiently reactive amine (e.g., aromatic amines).• Inappropriate solvent. | • For less nucleophilic amines, consider using a catalyst such as iodine.[6][7]• Alcoholic solvents like methanol can significantly increase the reaction rate for aromatic amines.[8]• Ensure the reaction is stirred at an appropriate temperature; while many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[8] |
| Product is Difficult to Purify | • Presence of unreacted diamine and di-Boc byproduct.• Product decomposition on silica gel.[9] | • An initial acid/base wash can help remove unreacted diamine and some byproducts.[10][11]• For column chromatography, consider using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) to prevent streaking and decomposition on silica gel.[9]• A common eluting solvent system for purification is a mixture of chloroform and methanol (e.g., 95:5 v/v).[9] |
| Inconsistent Yields | • Moisture in the reaction.• Inaccurate measurement of reagents. | • Use anhydrous solvents, especially when employing reagents like chlorotrimethylsilane for in situ HCl generation.[3][12]• Ensure accurate stoichiometry, particularly the 1:1 ratio of acid to diamine in the mono-protonation method.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to achieve selective mono-Boc protection of a symmetric N-substituted ethylenediamine?
A1: The most effective and widely adopted strategy is the in situ mono-protonation of the diamine.[1][3] By adding one equivalent of an acid, one of the amine groups is converted into its ammonium salt. This protonated amine is no longer nucleophilic and does not react with the Boc-anhydride, thus directing the protection to the remaining free amine.[2][3][4]
Q2: Which acid is best for the mono-protonation step?
A2: Hydrochloric acid (HCl) is commonly used and can be introduced as a gas, a solution in an organic solvent, or generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol.[2][3][10][12][13] The in situ generation method avoids the handling of corrosive HCl gas.[13][14] Trifluoroacetic acid (TFA) has also been shown to be effective.[7]
Q3: Can I use an excess of the diamine to favor mono-protection?
A3: Yes, using a large excess of the diamine is a viable strategy that statistically favors mono-substitution.[5] However, this approach can be impractical and costly, especially when working with valuable or complex diamines.[5][7] The mono-protonation method is generally more efficient and economical.[3]
Q4: What are the typical reaction conditions for mono-Boc protection?
A4: Reactions are often carried out in solvents like methanol, dichloromethane (DCM), or a mixture of methanol and water.[5][10] The reaction is typically performed at 0°C to room temperature.[2][10] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is recommended to determine completion.[10]
Q5: How do I remove the Boc protecting group after my synthetic sequence is complete?
A5: The Boc group is labile to acidic conditions and is readily removed using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or HCl in an organic solvent.[10] Aqueous phosphoric acid has also been reported as an effective and environmentally benign deprotection reagent.[15]
Experimental Protocols
Protocol 1: Acid-Mediated Mono-Boc Protection of Ethylenediamine
This protocol utilizes in situ mono-protonation to achieve high selectivity for the mono-protected product.[2][3]
Materials:
-
Ethylenediamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the ethylenediamine in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir for 15-30 minutes at room temperature.[2]
-
Add water, followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[3][10]
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC.[10]
-
Remove the methanol under reduced pressure.
-
Treat the residue with an aqueous NaOH solution to neutralize the ammonium salt and free the amine.[2][10]
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc protected ethylenediamine.
Protocol 2: Direct Mono-Boc Protection with Slow Addition
This method relies on controlling the stoichiometry by the slow addition of the protecting agent.
Materials:
-
Ethylenediamine
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
Procedure:
-
Dissolve the ethylenediamine in dichloromethane in a round-bottom flask and cool to 0°C in an ice bath with vigorous stirring.[5]
-
Dissolve di-tert-butyl dicarbonate in dichloromethane and place it in a dropping funnel.
-
Add the Boc-anhydride solution dropwise to the stirred ethylenediamine solution over a prolonged period.[5]
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.[10]
-
Work up the reaction by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.[5]
-
Purify the product by column chromatography if necessary.[5]
Data Presentation
Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines using the Acid-Mediated Method. [2]
| Diamine Substrate | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 85 |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 65 |
| 1,6-Diaminohexane | N-Boc-1,6-diaminohexane | 78 |
| Piperazine | 1-Boc-piperazine | 80 |
Data adapted from Lee et al., Synthetic Communications, 2007.[2]
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. bioorg.org [bioorg.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. redalyc.org [redalyc.org]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: tert-Butyl (2-aminoethyl)(ethyl)carbamate in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving tert-Butyl (2-aminoethyl)(ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a coupling reaction?
A1: The most prevalent side reactions include the formation of a di-Boc protected byproduct, incomplete reactions leading to residual starting material, and side reactions originating from the coupling reagents themselves, such as the formation of N-acylurea when using carbodiimides (e.g., EDC, DCC).[1][2] Additionally, if the reaction conditions are not carefully controlled, over-acylation or reaction at the carbamate nitrogen are possibilities, though less common.
Q2: How can I minimize the formation of the di-Boc byproduct, di-tert-butyl (ethylazanediyl)bis(ethane-2,1-diyl)dicarbamate?
A2: Formation of the di-Boc byproduct can be minimized by carefully controlling the stoichiometry of the reactants during the synthesis of the mono-Boc protected diamine.[3] Using a slight excess of the parent diamine (N-ethylethylenediamine) relative to the Boc-anhydride (Boc₂O) can favor mono-protection.[4] During the subsequent coupling reaction, ensuring the purity of the starting this compound is crucial.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C).[1]
Q4: Can the Boc protecting group be cleaved under typical amide coupling conditions?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or slightly basic conditions of most standard amide coupling reactions. However, it is sensitive to strong acids.[1] Therefore, it is important to avoid acidic conditions during the coupling and workup steps to prevent premature deprotection.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC or LC-MS. - Ensure stoichiometric amounts of coupling reagents are used; a slight excess (1.1-1.2 eq) may be beneficial. - Increase the reaction temperature cautiously, monitoring for byproduct formation. |
| Hydrolysis of Acylating Agent/Active Ester | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] |
| Suboptimal Coupling Reagent Choice | - For sterically hindered substrates, consider using a more potent coupling reagent system like HATU or HBTU. |
| Poor Solubility of Reactants | - Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). |
Issue 2: Presence of Multiple Spots on TLC/LC-MS After Reaction
| Impurity | Identification & Removal |
| Unreacted Starting Material | - Identification: Compare the Rf value or retention time with the starting this compound. - Removal: Can often be removed by flash column chromatography.[1] |
| Diacylated Byproduct | - Identification: This will typically be a less polar compound than the desired mono-acylated product. - Removal: Separable by flash column chromatography.[1] |
| N-acylurea Byproduct (from carbodiimide coupling) | - Identification: A common byproduct when using EDC or DCC.[2] - Removal: Often requires careful column chromatography for removal. Using coupling additives like HOBt or Oxyma can help suppress its formation.[5] |
| Hydrolyzed Carboxylic Acid | - Identification: An acidic impurity. - Removal: Can be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup.[1] |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.0-1.2 eq), and HOBt (1.1-1.5 eq) in an anhydrous solvent (e.g., DMF or DCM).[6]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.1-1.5 eq) portion-wise to the reaction mixture.
-
Base Addition: If the amine starting material is a salt, add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Amide coupling pathway with potential side reaction.
Caption: Troubleshooting workflow for coupling reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. bioorg.org [bioorg.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of Hindered Secondary Amines
Welcome to the technical support center for the troubleshooting of tert-butyloxycarbonyl (Boc) deprotection, with a special focus on sterically hindered secondary amines. This resource is designed for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of a hindered secondary amine is sluggish or incomplete. What are the likely causes?
Several factors can contribute to incomplete Boc deprotection, especially with sterically hindered substrates:
-
Insufficient Acid Strength or Concentration: The most common issue is that the acidic conditions are not potent enough to efficiently cleave the sterically encumbered Boc group.[1] Standard conditions like 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may be inadequate.
-
Steric Hindrance: The bulky nature of the groups surrounding the secondary amine can physically block the approach of the acid to the carbamate, significantly slowing down the reaction rate.[1][2]
-
Poor Substrate Solubility: If the Boc-protected amine has poor solubility in the reaction solvent, the reaction will be heterogeneous and inefficient.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Hindered substrates often require longer reaction times or elevated temperatures to proceed to completion.[2]
-
Reagent Quality: TFA is hygroscopic, and any absorbed water can reduce its effective acidity, leading to a slower reaction.[1] Always use fresh or properly stored reagents.
Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?
A primary side reaction is tert-butylation , where the tert-butyl cation generated during the cleavage of the Boc group alkylates other nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., indole, phenol) or sulfur-containing residues (e.g., methionine, cysteine).
-
Mitigation Strategy: Employing scavengers can effectively trap the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
1,2-Ethanedithiol (EDT)
-
Q3: Can I use stronger acidic conditions to deprotect my hindered amine?
Yes, for challenging substrates, moving to a stronger acidic system is a common and effective strategy.[1]
-
Increasing TFA Concentration: You can increase the concentration of TFA in DCM, for example, from 20% to 50% or even use neat TFA.[2][3][4]
-
Using HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is a powerful reagent for Boc deprotection and is often successful when TFA fails.[2][4][5][6][7][8][9] The resulting amine is typically isolated as its hydrochloride salt, which can be advantageous for purification and handling.[4]
Q4: Are there milder, non-traditional methods for deprotecting hindered secondary amines?
Absolutely. When strong acids are incompatible with other functional groups in your molecule, several alternative methods can be employed:
-
Lewis Acids: Reagents like Trimethylsilyl Iodide (TMSI) or Zinc Bromide (ZnBr2) can effect Boc deprotection under non-hydrolytic conditions.[10][11] TMSI, in particular, can be useful for sensitive substrates.
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[12][13] The reaction is often complete within 1-4 hours.[12][13]
-
Microwave-Assisted Deprotection: Microwave heating can significantly accelerate the deprotection process, often reducing reaction times to minutes.[14][15][16] This can be performed with solid-supported sulfonic acids or even under basic conditions for certain substrates.[14][17]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like boiling water or under continuous flow conditions at high temperatures can cleave the Boc group without any added reagents.[18][19][20][21]
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common Boc deprotection issues with hindered secondary amines.
Caption: Troubleshooting workflow for Boc deprotection of hindered amines.
Comparison of Deprotection Methods
The following table summarizes various conditions for the deprotection of N-Boc protected amines, providing a comparative overview to aid in method selection.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Standard Acidic | |||||
| 20-50% TFA in DCM | General Amines | Room Temperature | 0.5 - 4 h | Variable, often >90% | [2][3][4] |
| 4M HCl in Dioxane | General Amines | Room Temperature | 0.5 - 16 h | High, often quantitative | [5][6][7] |
| Alternative Methods | |||||
| Oxalyl Chloride / Methanol | Aromatic, Aliphatic, Heterocyclic | Room Temperature | 1 - 4 h | >70% (up to 90%) | [12][18] |
| Thermal (Boiling Water) | Aromatic & Aliphatic | Water, 100 °C | 10 min - 2 h | Quantitative | [18] |
| Microwave (Solid Phase Acid) | Primary & Secondary Aliphatic, Anilines | DCM, 100 °C, 1.5 equiv. acid | 10 min | Good to Excellent | [14] |
| Lewis Acid (ZnBr2) | Secondary Amines | CH2Cl2, Room Temperature | Overnight | Good | [10][11] |
| Lewis Acid (TMSI) | General Amines | Anhydrous CH2Cl2 or CHCl3 | Overnight | Good | [10] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected secondary amine (1 equivalent) in dichloromethane (DCM). A common concentration is 0.1-0.2 M.
-
Acid Addition: At 0 °C (ice bath), add Trifluoroacetic Acid (TFA). For standard deprotection, a solution of 20-25% TFA in DCM is used. For more hindered substrates, this can be increased to 50% or even neat TFA.[3] If the substrate is sensitive to tert-butylation, add a scavenger (e.g., triethylsilane, 1.1-1.5 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 30 minutes to several hours.[3]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene or benzene can help remove residual TFA.
-
Neutralization & Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the deprotected amine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Setup: To a stirred solution of the Boc-protected secondary amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane), add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[6]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours.[1] For many substrates, the reaction is complete within 30 minutes.[1] Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution. The solvent can be removed in vacuo, and diethyl ether can be added to further precipitate the product.[1]
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.[1]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Setup: In a dry round-bottom flask, dissolve the Boc-protected secondary amine (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).[1] Stir the solution at room temperature for 5 minutes.[1]
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution. An increase in temperature and sputtering may be observed.
-
Reaction: Continue stirring at room temperature for 1-4 hours, depending on the substrate.[1] Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[1]
Deprotection Method Selection Guide
Choosing the right deprotection strategy is critical for success, especially when dealing with complex molecules. The following decision tree can guide your selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. ijcea.org [ijcea.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mcours.net [mcours.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance of the N-Ethyl Group in Synthesis
Welcome to the Technical Support Center for managing reactions involving N-ethyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on synthetic strategies. The steric bulk of the N-ethyl group, while seemingly modest, can significantly impact reaction outcomes, leading to lower yields, slower reaction rates, or undesired side products. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the N-ethyl group problematic in some reactions compared to an N-methyl group?
A1: The N-ethyl group introduces significantly more steric hindrance than an N-methyl group. This is due to the additional methyl unit, which can rotate and sweep out a larger volume around the nitrogen atom, impeding the approach of reactants to the nitrogen's lone pair or adjacent reaction centers. This increased steric bulk can slow down reaction rates for processes like SN2 alkylations and acylations, and in some cases, prevent the reaction from occurring altogether.[1][2]
Q2: What are the most common reactions where the N-ethyl group's steric hindrance is a significant factor?
A2: The steric hindrance of the N-ethyl group is most prominent in reactions where a chemical entity needs to directly approach the nitrogen atom or a neighboring atom. Key examples include:
-
N-Alkylation: Introducing a third substituent onto an N-ethyl secondary amine can be challenging due to crowding around the nitrogen center.[2][3]
-
N-Acylation: The formation of amides by reacting an N-ethyl amine with acylating agents can be sluggish.[4]
-
Palladium Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig couplings, bulky ligands on the metal and the sterically demanding N-ethyl group on the substrate can lead to low yields.[5]
-
Reductive Amination: While often efficient, the formation of highly substituted amines from N-ethyl precursors can be hindered.[6][7]
Q3: Are there any quantitative measures to compare the steric hindrance of an N-ethyl group to other alkyl groups?
A3: Yes, several parameters are used to quantify steric hindrance. One common measure is the "N exposure" value, which calculates the accessible surface area of the nitrogen atom. Studies have shown a significant increase in steric hindrance when moving from an N-methyl to an N-ethyl group.[1] For instance, the steric hindrance effect shows the most significant increment from the methyl to the ethyl group in a study of simple primary amines.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in N-Alkylation of a Secondary N-Ethyl Amine
Question: I am trying to perform an N-alkylation on a secondary amine containing an N-ethyl group, but I am consistently getting low yields of my desired tertiary amine. What can I do to improve the outcome?
Answer: Low yields in the N-alkylation of N-ethyl secondary amines are often a direct result of steric hindrance slowing down the reaction rate.[2] Here are several strategies to troubleshoot this issue:
-
Increase Reaction Temperature: Carefully raising the temperature can provide the necessary activation energy to overcome the steric barrier.[4]
-
Use a More Reactive Alkylating Agent: If possible, switch to a more reactive electrophile. The general order of reactivity for leaving groups is I > Br > OTf > Cl.
-
Change the Solvent: Employing a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine and may help stabilize the transition state.
-
Select an Appropriate Base: For alkylations that generate acid, using a non-nucleophilic, sterically hindered base can prevent side reactions.
-
Consider Alternative Methods: If direct alkylation fails, reductive amination is often a more efficient method for synthesizing sterically hindered tertiary amines.[4][7]
Logical Workflow for Troubleshooting Low N-Alkylation Yield
Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.
Issue 2: Incomplete N-Acylation of an N-Ethyl Amine
Question: My N-acylation reaction with an N-ethyl-containing substrate is very sluggish and does not go to completion. How can I drive the reaction forward?
Answer: Incomplete conversion during N-acylation is a common problem with sterically hindered amines like those containing an N-ethyl group. Here are some effective troubleshooting steps:
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides or esters.
-
Add a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.[4]
-
Optimize the Base: In reactions that produce acid, a non-nucleophilic base such as triethylamine or pyridine should be used to neutralize the acid and drive the equilibrium towards the product.
-
Increase Reactant Concentration: Running the reaction at a higher concentration or even neat (without solvent) can sometimes improve yields for sluggish reactions.
Quantitative Data Summary
The choice of reagents and reaction conditions can dramatically affect the yield when dealing with sterically hindered amines.
Table 1: Comparison of Reducing Agents in the Synthesis of Sterically Hindered Secondary Amines.
| Entry | Aldehyde | α-Amino Ester | Method | Product | Yield (%) |
| 1 | BocNH-CH(CH₃)-CHO | HCl.Leu-OMe | A | Boc-Ala-Leu-OMe | 75 |
| 2 | BocNH-CH(CH₃)-CHO | HCl.Leu-OMe | B | Boc-Ala-Leu-OMe | 95 |
| 3 | FmocNH-CH(CH₂Ph)-CHO | TFA.Phe-Leu-OTce | A | Fmoc-Phe-Phe-Leu-OTce | 82 |
| 4 | FmocNH-CH(CH₂Ph)-CHO | TFA.Phe-Leu-OTce | B | Fmoc-Phe-Phe-Leu-OTce | 99 |
Method A: NaBH(OAc)₃, AcOH, DMF, 1,2-dichloroethane, RT. Method B: NaBH₃CN, ZnCl₂, MeOH, RT. Data adapted from Kim, et al. (1997).[6]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Sterically Hindered Aniline Derivative
This protocol describes a standard method for the acetylation of an aniline, which can be adapted for N-ethyl aniline derivatives.
Materials:
-
Aniline derivative (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve the aniline derivative in water and add concentrated hydrochloric acid to form the hydrochloride salt.
-
Prepare a separate solution of sodium acetate in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride and swirl the mixture.
-
Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[8]
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of an aniline derivative.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a general method for Suzuki coupling reactions involving sterically hindered substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.025 eq)
-
Ligand (e.g., 4-(2-(diphenylphosphino)phenyl)morpholine) (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Anhydrous THF
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][9]
References
- 1. osti.gov [osti.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with tert-Butyl (2-aminoethyl)(ethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chemical reactions involving tert-Butyl (2-aminoethyl)(ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis, primarily utilized as a mono-protected derivative of N-ethylethylenediamine. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free secondary amine. This makes it a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules where sequential functionalization of the diamine is required.
Q2: What are the key stability and storage considerations for this compound?
A2: this compound is sensitive to strong acids, which will cleave the Boc protecting group. It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to prevent degradation.
Q3: What are the main safety precautions to take when handling this chemical?
A3: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Boc Protection Reaction
Problem: When synthesizing this compound from N-ethylethylenediamine and di-tert-butyl dicarbonate (Boc₂O), the yield is low, or the reaction does not go to completion.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of Boc₂O. A slight excess (1.05-1.1 equivalents) is often optimal. Using a large excess can lead to the formation of the di-Boc protected byproduct. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at a low temperature (e.g., 0°C) initially and then allowed to warm to room temperature.[1] Ensure proper temperature control throughout the addition of Boc₂O. |
| Inadequate Base | The presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid generated during the reaction. Ensure the use of an appropriate amount of base (typically 1.1-1.5 equivalents). |
| Moisture in Reagents or Solvents | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze Boc₂O and affect the reaction efficiency. |
Issue 2: Low Yield in Reactions Utilizing the Free Amine (e.g., Acylation, Reductive Amination)
Problem: Subsequent reactions involving the secondary amine of this compound, such as acylation or reductive amination, result in low yields of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The ethyl group on the nitrogen can introduce some steric hindrance. Consider using more reactive acylating agents (e.g., acyl chlorides over anhydrides) or allowing for longer reaction times. For reductive aminations, smaller aldehydes or ketones may react more efficiently. |
| Incomplete Imine/Iminium Ion Formation (Reductive Amination) | The formation of the imine or iminium ion intermediate is crucial. This step is often catalyzed by a mild acid. A small amount of acetic acid can be added to the reaction mixture to facilitate this step.[2] |
| Choice of Reducing Agent (Reductive Amination) | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[3] Ensure an adequate excess of the reducing agent is used (typically 1.5-2.0 equivalents). |
| Competing Side Reactions | Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. Purification to remove any unreacted starting materials or byproducts is critical. |
Issue 3: Difficulty with Boc Deprotection
Problem: The removal of the Boc group is incomplete, or the desired product is contaminated with byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Amount | Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A common condition is 20-50% TFA in dichloromethane (DCM) or 4M HCl in dioxane.[4][5] |
| Short Reaction Time | While often rapid, some substrates may require longer reaction times for complete deprotection. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[6] |
| Side Reactions from tert-Butyl Cation | The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings.[5] To prevent this, add a scavenger such as triethylsilane (TES), anisole, or thioanisole to the reaction mixture. |
| Product Isolation Issues (Oily Product) | The trifluoroacetate or hydrochloride salt of the deprotected amine can sometimes be an oil, making isolation difficult. Trituration with a non-polar solvent like diethyl ether or pentane can often induce precipitation. Alternatively, converting a TFA salt to an HCl salt may yield a more crystalline solid.[6] |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods
| Reagent System | Typical Conditions | Reaction Time | Typical Yield | Notes |
| TFA / DCM | 20-50% TFA in CH₂Cl₂ | 0.5 - 2 hours | >95% | TFA salts can be oily. Residual TFA can be difficult to remove.[4] |
| HCl / Dioxane | 4M HCl in 1,4-dioxane | 0.5 - 1 hour | >95% | HCl salts are often crystalline and easier to handle.[5] |
| Aqueous Phosphoric Acid | H₃PO₄ in THF | 12 - 24 hours | High | Milder, environmentally benign option.[7] |
| Thermal Deprotection | High-boiling solvent (e.g., TFE, MeOH) | 0.5 - 1 hour | Variable | Useful for substrates with other acid-sensitive groups. Can allow for selective deprotection.[2] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | pH | Selectivity | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, THF, DCE | Neutral/Mildly Acidic | High (reduces imines faster than carbonyls) | Generally the reagent of choice for one-pot reductive aminations.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Acidic (pH 3-6) | High (stable in acidic conditions) | Toxic (releases HCN in strong acid).[3] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Basic | Low (can reduce carbonyls) | Typically used in a two-step process where the imine is formed first. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the mono-Boc protection of diamines.
Materials:
-
N-Ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-ethylethylenediamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in anhydrous dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection using TFA
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (a typical concentration is 0.1 M).
-
Add TFA to the solution (a common ratio is 1:1 to 1:4 DCM:TFA by volume).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
avoiding side product formation during tert-butyl cation scavenging in deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the deprotection of tert-butyl (t-Bu) and tert-butoxycarbonyl (Boc) protecting groups. Our focus is on the effective use of scavengers to trap the reactive tert-butyl cation generated during these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during acid-catalyzed deprotection of t-butyl and Boc groups?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3]
Q2: Which functional groups and amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Functional groups and amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3] Methionine is also susceptible to oxidation.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to S-tert-butylated Cys residues.[1][2][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the sensitive residues of the substrate.[1][2] They are typically nucleophiles that are more reactive or present in a much higher concentration than the nucleophilic sites on the target molecule.[2] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2]
Q4: Can deprotection be incomplete, and what are the signs?
A4: Yes, deprotection can be incomplete. This may occur due to sterically hindered substrates, insufficient acid concentration, or inadequate reaction time.[1][5] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture and a complex mixture of products observed by analytical techniques like HPLC or LC-MS.[1] In peptide synthesis, this can result in the deletion of amino acid residues from the final sequence.[1]
Q5: Besides tert-butylation, are there other common side reactions to be aware of when using TFA?
A5: Yes. When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired trifluoroacetylated byproduct.[6] Thorough removal of TFA after deprotection is crucial to minimize this side reaction.[6]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive functional groups or amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] A mass increase of +56 Da is often indicative of tert-butylation.[2][7]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][2] Refer to the tables below for guidance on scavenger selection.
Issue 2: Incomplete deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid. [1]
-
Possible Cause 2: Inadequate reaction time or temperature. [1][5]
-
Solution: Monitor the reaction's progress using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[8] Most deprotections are complete within a few hours at room temperature.[8] Gentle heating can be applied, but be aware that this may also increase side product formation if scavengers are not used.[1][5]
-
-
Possible Cause 3: Steric hindrance around the protected group. [1]
-
Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling. [2][6]
Data Presentation: Scavenger Selection Guide
The choice of scavenger is critical for preventing side reactions and depends on the nucleophilic residues present in your molecule.
Table 1: Common Scavengers and Their Target Residues
| Scavenger | Target Residues | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5 | Highly effective carbocation scavenger.[7] |
| Triethylsilane (TES) | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[7] |
| Thioanisole | Met, Trp | 5 | Also helps reduce methionine sulfoxide.[4][7] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 | A strong nucleophile; effective at preventing S-alkylation and tryptophan oxidation.[4][7][9] Has a strong odor.[7] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10 | Effective for preventing methionine alkylation.[4][7] |
| Anisole | General, Tyr, Trp | 5 | A general-purpose scavenger.[7] |
| Phenol | Tyr, Trp | 5 | Good scavenger for protecting tyrosine.[7] |
| Water | General | 2.5 - 5 | Acts as a nucleophile to hydrolyze the tert-butyl cation.[7] |
Table 2: Common Scavenger Cocktails
| Cocktail Name/Composition | Target Application | Reference |
| TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | General purpose, effective for many sequences. | [1][2] |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) | Peptides with multiple sensitive residues. | [1] |
| TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) | Two-step cleavage for Cys-containing peptides to mitigate S-tert-butylation. | [4][10] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6] The crude product can then be purified by standard methods such as chromatography or precipitation from cold ether.[1]
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
-
Resin Preparation: Swell the peptide-bound resin in dichloromethane (DCM) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be necessary.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[7]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small volume of fresh TFA to ensure complete recovery.[7]
-
Precipitation: Add the collected filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection, side product formation, and tert-butyl cation scavenging.
Caption: Troubleshooting workflow for tert-butyl deprotection reactions.
Caption: Logical relationships for scavenger selection based on substrate composition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most common and scalable method is the direct N-Boc protection of N-ethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable organic solvent. Key to achieving a high yield of the mono-protected product is the careful control of reaction conditions to minimize the formation of the di-protected byproduct.[1] Strategies such as slow addition of the Boc anhydride and maintaining a low reaction temperature are crucial for selectivity.[1]
Q2: What are the primary impurities and side products I should expect?
A2: The most significant side product is the di-protected diamine, tert-Butyl (2-(tert-butoxycarbonylamino)ethyl)(ethyl)carbamate, where both nitrogen atoms have reacted with Boc₂O. Other potential impurities include unreacted N-ethylethylenediamine and byproducts from the decomposition of Boc₂O, such as tert-butanol.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). TLC will show the consumption of the starting material (N-ethylethylenediamine) and the appearance of the mono-Boc product and the less polar di-Boc byproduct. LC-MS can provide more definitive identification and quantification of the species in the reaction mixture.
Q4: What are the recommended purification methods for large-scale synthesis?
A4: For large-scale purification, a combination of techniques is often employed. Initially, an acidic wash can be used to remove unreacted basic N-ethylethylenediamine. The desired product can then be isolated by extraction. If further purification is required, vacuum distillation or column chromatography on silica gel can be utilized. Given that this compound is an oil at room temperature, crystallization is generally not a suitable method.[2][3]
Q5: What are the safety considerations for this synthesis?
A5: N-ethylethylenediamine is a corrosive and flammable liquid. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is essential, especially on a large scale. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Boc Product
| Possible Cause | Suggested Solution |
| Formation of Di-Boc Byproduct | - Control Stoichiometry: Use a slight excess of the diamine relative to Boc₂O or add Boc₂O portion-wise. - Slow Addition: Add the Boc₂O solution dropwise to the diamine solution over an extended period to maintain a low concentration of the protecting agent. - Low Temperature: Maintain a low reaction temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. - Reagent Quality: Ensure that the Boc₂O is of high purity and has not decomposed. Use anhydrous solvents to prevent hydrolysis of the anhydride. |
| Product Loss During Workup | - pH Control: Carefully control the pH during the acidic wash to ensure the mono-Boc product is not deprotected. - Extraction Efficiency: Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
Issue 2: Difficulty in Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Byproducts during Chromatography | - Solvent System Optimization: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A gradient elution may be necessary. - Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to minimize tailing and improve separation on silica gel. |
| Product is an Oil and Difficult to Handle | - High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum.[3] - Solvent Co-evaporation: Co-evaporate with a non-polar solvent like toluene to help remove residual polar solvents. |
| Presence of a White Precipitate in Purified Product Upon Storage | - Reaction with Atmospheric CO₂: The free amino group can react with atmospheric carbon dioxide to form a solid carbamate salt.[3] - Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8 °C).[3] |
Quantitative Data
Note: The following data is based on analogous reactions for the mono-Boc protection of ethylenediamine and N-methylethylenediamine and should be considered as a guideline.
| Parameter | Route 1: Direct Acylation with Boc₂O | Route 2: In Situ Mono-Protonation |
| Key Strategy | Slow addition to excess diamine | In situ mono-protonation of the diamine |
| Reported Yield | 57-83% | 87% |
| Reaction Time | 12 hours | 1 hour |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Primary Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Purification | Column Chromatography / Extraction | Extraction |
Experimental Protocols
Protocol 1: Direct Protection in Dichloromethane
This protocol is adapted from standard procedures for the mono-Boc protection of diamines.
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve N-ethylethylenediamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice-salt bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the N-ethylethylenediamine solution over a period of 2-3 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess diamine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Further purify by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental Workflow for Synthesis.
Caption: Troubleshooting Decision Tree.
References
Validation & Comparative
A Comparative Guide to tert-Butyl (2-aminoethyl)(ethyl)carbamate and tert-Butyl (2-aminoethyl)carbamate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of pharmaceutical and bioactive molecules, the choice of building blocks is critical to the efficiency and success of a synthetic route. Mono-protected diamines are a cornerstone of this field, enabling the selective functionalization of nitrogen atoms. This guide provides an objective comparison of two such building blocks: tert-Butyl (2-aminoethyl)(ethyl)carbamate and tert-Butyl (2-aminoethyl)carbamate. The latter, also widely known as N-Boc-ethylenediamine, is a workhorse in medicinal chemistry, while the former offers a nuanced alternative for introducing an N-ethyl-ethylenediamine moiety.
This comparison is supported by experimental data on their synthesis and reactivity, with detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties and Structural Differences
The primary distinction between the two molecules lies in the substitution at one of the nitrogen atoms. tert-Butyl (2-aminoethyl)carbamate possesses a primary amine and a Boc-protected primary amine. In contrast, this compound features a primary amine and a Boc-protected secondary amine, with an ethyl group on the protected nitrogen. This seemingly small difference has significant implications for the steric environment around the protected nitrogen and the overall conformational properties of the molecule.
| Property | This compound | tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) |
| Molecular Formula | C₉H₂₀N₂O₂ | C₇H₁₆N₂O₂ |
| Molecular Weight | 188.27 g/mol | 160.21 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] | Colorless or light yellow liquid[3] |
| Boiling Point | 253 °C[2] | 72-80 °C at 0.1 mmHg[1][4] |
| Density | 0.982 g/mL[2] | 1.012 g/mL at 20 °C[1][4] |
| Key Structural Feature | N-ethyl group on the carbamate nitrogen | Unsubstituted carbamate nitrogen |
Synthesis and Yield Comparison
The synthesis of both compounds typically involves the mono-Boc protection of the corresponding diamine. The key challenge is to control the reaction to minimize the formation of the di-Boc protected byproduct.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| This compound | N-Ethylethylenediamine | Di-tert-butyl dicarbonate (Boc₂O) | ~66% (by analogy to N-methyl) | [5] |
| tert-Butyl (2-aminoethyl)carbamate | Ethylenediamine | Di-tert-butyl dicarbonate (Boc₂O) | 87% | [6] |
| Ethylenediamine | tert-Butyl phenyl carbonate | 51% | [7] | |
| Ethylenediamine | tert-Butyl (p-nitrophenyl) carbonate | 82-86% | [8] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) via Direct Acylation
This protocol is a widely used method for the mono-Boc protection of ethylenediamine.
-
Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve ethylenediamine (150 mmol) in dichloromethane (100 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (25.0 mmol) in dichloromethane (100 mL) dropwise to the cooled solution over 3 hours.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]
-
Work-up involves washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired mono-protected diamine.
-
Protocol 2: Synthesis of this compound
This protocol is based on the synthesis of the analogous N-methyl derivative and is expected to provide the N-ethyl compound in a similar fashion.
-
Materials: N-Ethylethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Acetonitrile, Triethylamine (TEA).
-
Procedure:
-
Dissolve N-ethylethylenediamine (1 equivalent) in acetonitrile.
-
Cool the solution to -30°C.
-
Add triethylamine (0.4 equivalents) to the cooled solution.
-
Add a solution of di-tert-butyl dicarbonate (0.33 equivalents) in acetonitrile dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[5]
-
Filter the reaction mixture through Celite to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane) to obtain the final product.[5]
-
Reactivity and Performance in Synthesis
The primary application of these building blocks is in the sequential functionalization of the two nitrogen atoms. The free primary amine is readily available for a variety of transformations, including acylation and alkylation.
Acylation
Acylation of the primary amine is a common transformation. Both tert-Butyl (2-aminoethyl)carbamate and this compound are expected to undergo efficient acylation at the primary amine.
General Protocol for N-Acylation:
-
Materials: Mono-Boc-protected diamine (1.0 eq), Acyl chloride (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the mono-Boc-protected diamine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
While direct comparative data is scarce, the reactivity of the primary amine in both molecules is expected to be high. The N-ethyl group in this compound is distant from the reacting primary amine and is not expected to significantly hinder the acylation reaction.
Alkylation
Similar to acylation, alkylation of the primary amine can be achieved using various methods, such as reductive amination or reaction with alkyl halides.
General Protocol for Reductive Amination:
-
Materials: Mono-Boc-protected diamine (1.0 eq), Aldehyde or Ketone (1.1 eq), Sodium triacetoxyborohydride (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the mono-Boc-protected diamine and the carbonyl compound in DCM.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Again, the N-ethyl group is not expected to have a major impact on the reactivity of the primary amine in alkylation reactions.
Deprotection and Subsequent Functionalization
The key advantage of these mono-protected diamines lies in the ability to deprotect the second nitrogen atom for further functionalization. The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in dioxane.
General Protocol for Boc Deprotection:
-
Materials: Boc-protected compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
-
Here, the structural difference between the two molecules becomes more significant. Deprotection of acylated or alkylated tert-Butyl (2-aminoethyl)carbamate yields a primary amine, whereas deprotection of the corresponding this compound derivative yields a secondary amine. This difference in the resulting amine will influence its nucleophilicity and steric hindrance in subsequent reactions. The secondary amine will be less nucleophilic and more sterically hindered than the primary amine.
Logical and Experimental Workflows
The strategic use of these mono-protected diamines in a multi-step synthesis is depicted in the following diagrams.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
A Comparative Guide to Boc and Cbz Protecting Groups for N-Ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and pharmaceutical agents, the selective protection of amine functionalities is a critical step. N-ethylethylenediamine, with its primary and secondary amine groups, presents a common challenge requiring the use of protecting groups to achieve desired chemical transformations. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the protection of N-ethylethylenediamine. The information presented is supported by experimental data from studies on closely related diamines and general protection protocols.
Introduction to Boc and Cbz Protecting Groups
The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with acids.[1][2] In contrast, the Cbz group is stable under both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.[2][3] The choice between these two protecting groups is dictated by the overall synthetic strategy, including the presence of other functional groups and the required reaction conditions for subsequent steps. Their differing deprotection methods make them "orthogonal," meaning one can be selectively removed without affecting the other, a valuable tool in multi-step synthesis.[2]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and experimental data for the Boc and Cbz protection of N-ethylethylenediamine, based on data from similar molecules and general procedures.
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Site of Protection | Secondary Amine | Primary Amine (expected) |
| Typical Reaction Conditions | Triethylamine, Acetonitrile, -30°C to room temperature | Base (e.g., NaHCO₃), THF/H₂O, 0°C to room temperature |
| Reported Yield (%) | ~66% (for N-methylethylenediamine)[3] | ~90% (general for primary amines)[3] |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl)[1][2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2][3] |
| Key Advantages | Stable to a wide range of non-acidic reagents; Easily removed with acid.[1][2] | Stable to both acidic and basic conditions; Orthogonal to Boc.[2][3] |
| Key Disadvantages | Labile to strong acids.[2] | Requires catalytic hydrogenation for removal, which can affect other functional groups (e.g., alkenes, alkynes).[2] |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of N-ethylethylenediamine with Boc and Cbz groups. These protocols are adapted from established procedures for similar diamines and general amine protections.
Protocol 1: Boc Protection of N-Ethylethylenediamine
This protocol is adapted from the synthesis of N-Boc-N-methylethylenediamine.[4]
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile
-
Celite
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Dissolve N-ethylethylenediamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to -30 °C in a suitable cooling bath.
-
Add triethylamine (0.4 eq) to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in acetonitrile dropwise to the reaction mixture, maintaining the temperature below -20°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N-Boc-N-ethylethylenediamine.
Protocol 2: Cbz Protection of N-Ethylethylenediamine
This is a general protocol for the Cbz protection of a primary amine.[5]
Materials:
-
N-ethylethylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF) and Water (or Dichloromethane)
-
Ethyl acetate
Procedure:
-
Dissolve N-ethylethylenediamine (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Boc Deprotection
This is a general and efficient method for Boc deprotection using trifluoroacetic acid (TFA).[1][2]
Materials:
-
Boc-protected N-ethylethylenediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected N-ethylethylenediamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the deprotected amine.
Protocol 4: Cbz Deprotection
This protocol describes the standard method for Cbz deprotection via catalytic hydrogenolysis.[2]
Materials:
-
Cbz-protected N-ethylethylenediamine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected N-ethylethylenediamine (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Mandatory Visualization
Caption: Decision workflow for selecting a protecting group.
Caption: General experimental workflow for protection/deprotection.
Conclusion
Both Boc and Cbz are excellent choices for the protection of the amine functionalities in N-ethylethylenediamine, each offering distinct advantages. The Boc group is ideal for syntheses that involve basic or nucleophilic reagents and where subsequent acidic conditions for deprotection are tolerable. The Cbz group, with its stability to a broader range of conditions, is well-suited for syntheses where acidic conditions must be avoided, and catalytic hydrogenation is a viable deprotection strategy. The orthogonality of these two protecting groups provides a powerful tool for the selective functionalization of N-ethylethylenediamine in complex synthetic endeavors. The choice ultimately depends on the specific requirements of the synthetic route, and the data and protocols provided in this guide serve as a valuable resource for making an informed decision.
References
A Comparative Guide to the Reactivity of N-Boc-Protected Ethylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, mono-protected diamines are indispensable building blocks. Among these, N-tert-butoxycarbonyl (Boc) protected ethylenediamine derivatives offer a versatile platform for sequential and controlled functionalization of their two distinct amine groups. This guide provides an objective comparison of the reactivity of N-Boc-ethylethylenediamine and its N'-substituted analogues, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
The strategic advantage of using a mono-protected diamine lies in the ability to selectively react at the unprotected primary amine. The Boc group effectively shields one amine, allowing for high-yield modifications such as acylation and alkylation at the available primary amine. Subsequent removal of the acid-labile Boc group then reveals the second amine for further distinct transformations, a crucial strategy for the synthesis of unsymmetrical molecules.
Performance Comparison: Synthesis and Reactivity
The efficiency of synthesis and the reactivity of the unprotected amine are critical parameters for the utility of these building blocks. The following tables summarize available quantitative data for the synthesis of various N-Boc-ethylenediamine derivatives and their subsequent reactions.
Table 1: Synthesis of Mono-Protected Ethylenediamine Derivatives
| Compound | Starting Material | Reagent | Typical Yield (%) | Reference |
| N-Boc-N'-methylethylenediamine | N-methylethylenediamine | Di-tert-butyl dicarbonate (Boc₂O) | 66 | [1] |
| N-Boc-ethylenediamine | Ethylenediamine | Di-tert-butyl dicarbonate (Boc₂O) | 80-83 | [1][2] |
| N-Cbz-ethylenediamine | Ethylenediamine | Benzyl chloroformate (Cbz-Cl) | 90 | [1] |
| N-Fmoc-ethylenediamine | Ethylenediamine | 9-fluorenylmethyl-succinimidyl-carbonate | 45-91 | [1] |
Table 2: Reactivity in Acylation Reactions
Direct comparative studies on the acylation of these specific mono-protected diamines under identical conditions are limited in the available literature.[1] However, the general principles of amine reactivity suggest that the primary amines of these derivatives are all highly reactive towards acylating agents. Reaction yields are highly dependent on the specific substrates, coupling agents, and reaction conditions.
| N-Boc Derivative | Reaction Type | Coupling Reagent | Reaction Time | Typical Yield (%) |
| N-Boc-N'-methylethylenediamine | Amide Coupling | HBTU/DIPEA | 4-6 hours | >90 (representative) |
| N-Boc-ethylenediamine | Acylation | Acetyl Chloride | 2-4 hours | Not specified |
Table 3: Reactivity in Reductive Amination (Alkylation)
Similar to acylation, direct comparative data for alkylation is scarce. The nucleophilicity of the primary amine in these compounds is expected to be comparable, leading to similar reactivity profiles.
| N-Boc Derivative | Aldehyde/Ketone | Reducing Agent | Reaction Time | Typical Yield (%) |
| N-Boc-N'-methylethylenediamine | Various Aldehydes | Sodium triacetoxyborohydride | 12-24 hours | 80-90 |
Table 4: Boc Group Deprotection
The removal of the Boc protecting group is a critical step to enable further functionalization of the second amine. This is typically achieved under acidic conditions with high efficiency.
| Substrate | Reagent | Solvent | Reaction Time | Typical Yield (%) |
| N-Boc protected substrate | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 hours | >90 |
| N-Boc protected substrate | 4M HCl in Dioxane | Dioxane | 1-16 hours | >90 |
Experimental Workflows and Logical Relationships
The utility of N-Boc-protected ethylenediamines lies in the ability to perform a sequence of selective reactions. The following diagrams illustrate the logical workflow for the utilization of these building blocks.
Caption: General workflow for sequential functionalization.
Caption: A typical experimental workflow for acylation.
Caption: Experimental workflow for Boc deprotection.
Experimental Protocols
The following are representative protocols for key reactions involving N-Boc-ethylethylenediamine derivatives.
Protocol 1: Amide Coupling (Acylation)
This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of an N-Boc-protected ethylenediamine.
Materials:
-
Carboxylic acid
-
N-Boc-alkylethylenediamine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the N-Boc-alkylethylenediamine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Reductive Amination
This protocol details the alkylation of the primary amine via reductive amination with an aldehyde.
Materials:
-
Aldehyde
-
N-Boc-alkylethylenediamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve the aldehyde (1.0 eq) and N-Boc-alkylethylenediamine (1.2 eq) in DCM.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second amine for further functionalization.
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).
-
Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often used in the next step without further purification.
References
A Comparative Guide to N-Ethyl Substituted Boc-Protected Diamines: Enhancing Synthetic Versatility and Drug Discovery
In the landscape of organic synthesis and pharmaceutical development, mono-protected diamines are fundamental building blocks, enabling the controlled, sequential construction of complex molecules.[1] The choice of protecting group and substituents on the diamine scaffold significantly influences the synthetic strategy and the properties of the final compound. This guide provides an objective comparison between the standard N-Boc-ethylenediamine and its N'-ethyl substituted counterpart, N-Boc-N'-ethylethylenediamine. We will explore the advantages conferred by the N-ethyl group, supported by physicochemical data and general experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their applications.
The core difference lies in the nature of the protected amine: N-Boc-ethylenediamine features a protected primary amine, while the N'-ethyl derivative has a protected secondary amine. This seemingly minor structural change introduces significant alterations in reactivity, physical properties, and potential biological activity of subsequent products.
Comparative Physicochemical Properties
The introduction of an ethyl group alters the physical characteristics of the diamine building block, primarily by increasing its molecular weight and modifying its polarity and boiling point. These differences can be critical for process development and purification.
| Property | N-Boc-ethylenediamine | N-Boc-N'-ethylethylenediamine | Supporting Data |
| Molecular Formula | C₇H₁₆N₂O₂ | C₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 160.21 g/mol | 188.27 g/mol | [2] |
| Appearance | Clear colorless to very light yellow oily liquid | Colorless liquid | [3][4] |
| Boiling Point | 72-80 °C / 0.1 mmHg | ~128-130 °C (for un-protected N-ethylethylenediamine) | [3][5] |
| Density | 1.012 g/mL at 20 °C | ~0.837 g/mL at 25 °C (for un-protected N-ethylethylenediamine) | [3][5] |
| Solubility | Miscible with methanol and chloroform; slightly miscible with water. | Expected to have increased solubility in nonpolar organic solvents. | [3] |
Key Advantages of N-Ethyl Substitution
The presence of an N-ethyl group on the Boc-protected nitrogen provides several strategic advantages in multi-step synthesis and for the properties of the final molecule.
-
Modulation of Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule. This can enhance solubility in a wider range of organic solvents, potentially simplifying reaction and purification steps. In drug development, this modification can be used to fine-tune the pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion) of a final active pharmaceutical ingredient (API).
-
Altered Reactivity of the Deprotected Amine: Upon removal of the Boc group, N-Boc-ethylenediamine yields a primary amine, whereas N-Boc-N'-ethylethylenediamine yields a secondary amine. This is a crucial distinction as primary and secondary amines exhibit different reactivity profiles. For instance, secondary amines are often desired to prevent over-alkylation or to form specific linkages like tertiary amides or sulfonamides, which can be critical for biological activity.
-
Introduction of Steric Hindrance: The ethyl group provides greater steric bulk compared to a hydrogen atom. This can be strategically employed to direct the conformation of a molecule, which is vital for optimizing interactions with biological targets like enzymes or receptors.[6]
-
Enhanced Metabolic Stability: N-alkylation can block sites of metabolic degradation (e.g., N-dealkylation).[7] Introducing an ethyl group can enhance the metabolic stability of the resulting drug candidate, potentially leading to a longer in-vivo half-life.
Experimental Protocols & Synthetic Considerations
The following sections provide generalized experimental protocols for key transformations involving these building blocks. The choice of reagents and conditions may require optimization based on the specific substrate.
Protocol 1: Synthesis of Mono-Boc-Protected Diamines
A common method for the mono-Boc protection of symmetrical diamines involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to an excess of the diamine in a suitable solvent like methanol or dichloromethane.[8]
Objective: To selectively protect one amino group of the diamine.
Materials:
-
Ethylenediamine or N-ethylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
2 N Sodium Hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve the diamine (e.g., ethylenediamine, 0.466 mol) in a suitable solvent (e.g., 200 mL of MeOH) and cool the mixture to 0°C in an ice bath.[8]
-
Slowly add a solution of (Boc)₂O (1.0 to 1.5 molar equivalents) in the same solvent to the cooled diamine solution over a period of 10-15 minutes.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[8]
-
Concentrate the mixture under reduced pressure to remove the solvent.[8]
-
Add diethyl ether to the residue to precipitate out any unreacted diamine. Filter if necessary.[8]
-
Treat the residue with a 2 N NaOH solution to neutralize any salts and extract the product with an organic solvent like ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the mono-Boc-protected diamine.[9]
Yields for the synthesis of N-Boc-ethylenediamine are reported to be in the range of 82-86%.[9] Similar yields can be expected for the N-ethylated analog under optimized conditions.
Protocol 2: Acylation of the Free Primary Amine
The unprotected primary amine of both building blocks is readily available for acylation to form an amide bond.
Objective: To couple the mono-protected diamine with a carboxylic acid.
Materials:
-
N-Boc-ethylenediamine or N-Boc-N'-ethylethylenediamine
-
Carboxylic acid of interest
-
Coupling agent (e.g., HBTU, EDC)
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in the chosen solvent.
-
Add the coupling agent (1.1 eq.) and the base (2.0 eq.).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the N-Boc-protected diamine (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 12-14 hours.[10]
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.
Protocol 3: Boc Deprotection
The Boc group is reliably removed under acidic conditions to reveal the protected amine.[11]
Objective: To remove the Boc protecting group.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM) at 0°C.[12]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[12]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, concentrate the mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt.
Visualizing Synthetic Strategy
The following diagrams illustrate the structural differences and a typical workflow where these building blocks are employed.
Caption: Structural comparison highlighting the N-ethyl substitution.
Caption: General workflow for functionalization of mono-Boc-diamines.
Conclusion
While N-Boc-ethylenediamine is a versatile and widely used building block, the N-ethyl substitution in N-Boc-N'-ethylethylenediamine offers distinct advantages for researchers and drug developers.[13][14] The primary benefits include increased lipophilicity, the generation of a secondary amine upon deprotection for alternative reactivity, and the potential for enhanced metabolic stability and conformational control. The choice between these two reagents will depend on the specific synthetic goals and the desired properties of the target molecule. The N-ethylated version provides an additional layer of strategic control, making it a valuable tool for fine-tuning molecular properties in complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5 | Benchchem [benchchem.com]
- 7. N-Dealkylation of Amines [mdpi.com]
- 8. bioorg.org [bioorg.org]
- 9. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
A Comparative Guide to Alternative Protecting Groups for N-Ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
The selective protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical agents. N-ethylethylenediamine, with its distinct primary and secondary amine groups, presents a common yet critical challenge: achieving regioselective protection to enable sequential, controlled functionalization. The differential reactivity—the primary amine being more nucleophilic and less sterically hindered—allows for selective modification, but the choice of protecting group is paramount and contingent on the overall synthetic strategy.[1]
This guide provides a comparative analysis of key alternative protecting groups for N-ethylethylenediamine. It offers a detailed look at their performance, supported by experimental data, to assist researchers in selecting the optimal protecting group for their specific synthetic needs. We will explore the characteristics of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Trifluoroacetyl (Tfa), and o-Nitrobenzenesulfonyl (Nosyl) groups, focusing on their regioselectivity, stability, and conditions for cleavage.
Performance Comparison of Amine Protecting Groups
The selection of an appropriate protecting group is dictated by its stability towards subsequent reaction conditions, the ease of its introduction, and the efficiency of its removal.[1][2] The following table summarizes the key features of several common and alternative protecting groups for the mono-protection of N-ethylethylenediamine.
| Protecting Group | Reagent for Protection | Typical Site of Protection | Stability Profile | Deprotection Conditions | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Secondary Amine (typically) | Stable to base, hydrogenolysis, and mild acid. | Strong Acid (e.g., TFA, HCl).[3] | Orthogonal to Fmoc, Cbz, Tfa, Nosyl.[1][4] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Primary/Secondary Amine | Stable to acidic and basic conditions.[2] | Catalytic Hydrogenolysis (H₂, Pd/C).[5] | Orthogonal to Boc, Fmoc, Tfa.[6] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Primary Amine (typically) | Stable to acid and hydrogenolysis.[7] | Base (e.g., 20% Piperidine in DMF).[1] | Orthogonal to Boc, Cbz, Tfa.[1][2] |
| Tfa (Trifluoroacetyl) | Ethyl trifluoroacetate, Trifluoroacetic anhydride | Primary Amine (highly selective).[1] | Stable to strong acids.[4] | Mild Base (e.g., K₂CO₃ in MeOH/H₂O) or reduction.[4] | Orthogonal to Boc and Cbz.[4] |
| Nosyl (o-Nitrobenzenesulfonyl) | 2-Nitrobenzenesulfonyl chloride | Primary/Secondary Amine | Stable to acidic conditions. Limited stability to some bases/nucleophiles.[8] | Thiolates (e.g., thiophenol, K₂CO₃).[9] | Orthogonal to Boc, Cbz, Fmoc.[10] |
Detailed Protecting Group Analysis
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of conditions, yet facile removal with acid.[3] While achieving mono-protection on symmetric diamines can be challenging, careful control of reaction conditions can provide good yields of the mono-protected product.[11]
-
Protection: Typically installed using di-tert-butyl dicarbonate (Boc₂O) with a base. For N-ethylethylenediamine, the secondary amine is generally more likely to be protected under thermodynamic conditions, although mixtures can occur.
-
Deprotection: Cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3] The mechanism involves formation of a stable tert-butyl cation.[3]
Carboxybenzyl (Cbz) Group
Introduced in the 1930s, the Cbz group remains a staple in peptide and organic synthesis.[5] Its robustness toward both acidic and basic conditions makes it a reliable choice when such conditions are required in subsequent synthetic steps.[2]
-
Protection: Introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ in aqueous solution) or with an organic base.[5]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis, which cleaves the benzyl C-O bond to release toluene and the unstable carbamic acid, which then decarboxylates to the free amine.[5]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is distinguished by its lability to basic conditions, a feature that makes it a cornerstone of modern solid-phase peptide synthesis and a key component of orthogonal protection strategies.[7][12]
-
Protection: The Fmoc group is installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[1][7]
-
Deprotection: Removal is efficiently achieved using a secondary amine base, most commonly a 20-50% solution of piperidine in dimethylformamide (DMF).[1][12]
Trifluoroacetyl (Tfa) Group
The trifluoroacetyl group offers a unique combination of high stability to strongly acidic conditions and facile removal under mild basic conditions.[4] Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the protected amine.
-
Protection: Can be introduced using trifluoroacetic anhydride or, for high selectivity on the primary amine of an unsymmetrical diamine, with ethyl trifluoroacetate.[1][4]
-
Deprotection: The Tfa group is readily cleaved with mild bases like potassium carbonate in a mixture of methanol and water.[4] This orthogonality to acid-labile groups like Boc makes it highly valuable.[4]
o-Nitrobenzenesulfonyl (Nosyl) Group
Pioneered by Fukuyama, the Nosyl (Ns) group is an excellent protecting group for amines that can be cleaved under very mild, neutral conditions.[9] This makes it suitable for complex syntheses involving sensitive functional groups.
-
Protection: Introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base.
-
Deprotection: The key advantage of the Nosyl group is its cleavage via nucleophilic aromatic substitution with a thiol, such as thiophenol, in the presence of a mild base like K₂CO₃.[8][9]
Visualizing Synthetic Strategy
Caption: A generalized workflow for amine protection in a multi-step synthesis.
Orthogonal Protection Strategies
In complex syntheses, it is often necessary to protect both amine groups of N-ethylethylenediamine with groups that can be removed selectively under different, non-interfering conditions.[1] This is known as an orthogonal protection strategy. For example, the more reactive primary amine can be protected with a base-labile Fmoc group, while the secondary amine is subsequently protected with an acid-labile Boc group. This allows for the independent deprotection and functionalization of each amine.[1]
Caption: An example of an orthogonal protection strategy using Fmoc and Boc groups.
Caption: Logical relationships illustrating the orthogonality of protecting groups.
Experimental Protocols
Detailed methodologies for the protection and deprotection of N-ethylethylenediamine are provided below. Note: These are general protocols and may require optimization for specific substrates and scales.
Protocol 1: N-Boc Protection (General)
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-ethylethylenediamine (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add Et₃N (1.1 equiv).
-
Slowly add a solution of Boc₂O (1.0-1.1 equiv) in DCM dropwise.[11]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography to isolate the mono-protected product.
Deprotection (TFA Method):
-
Dissolve the N-Boc protected compound (1.0 equiv) in anhydrous DCM.[3]
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv, or as a 20-50% solution in DCM).[3]
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).[3]
-
Remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt.
Protocol 2: N-Fmoc Protection (Primary Amine Selective)
Materials:
-
N-ethylethylenediamine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Dioxane and Water, or DMF
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve N-ethylethylenediamine (excess, e.g., 5-10 equiv) in a mixture of dioxane and water (1:1).
-
Add NaHCO₃ (2-3 equiv relative to Fmoc-Cl).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.0 equiv) in dioxane.
-
Stir the reaction vigorously at 0 °C to room temperature for several hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Deprotection:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to create a 20% solution (v/v).[1]
-
Stir at room temperature. The deprotection is typically rapid (5-30 minutes).
-
Monitor by TLC/LC-MS.
-
Upon completion, remove the solvent under high vacuum to yield the deprotected amine.
Protocol 3: N-Tfa Protection (Primary Amine Selective)
Materials:
-
N-ethylethylenediamine
-
Ethyl trifluoroacetate
-
Methanol (optional)
Procedure:
-
Combine N-ethylethylenediamine (1.0 equiv) and ethyl trifluoroacetate (1.0-1.2 equiv) either neat or in a minimal amount of a solvent like methanol.
-
Stir the mixture at room temperature. The reaction is often smooth and can lead to the precipitation of the crystalline mono-protected product.[1]
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, it can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried. Otherwise, concentrate the reaction mixture and purify by chromatography or crystallization.
Deprotection:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., 2:1).[4]
-
Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5 to 3 equivalents).[4]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[4]
-
Neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure and extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate to yield the free amine.
Conclusion
The strategic selection of an amine protecting group is a critical decision in the synthesis of N-ethylethylenediamine derivatives. The Boc group remains a robust and popular choice for general protection, while the Tfa group offers exceptional regioselectivity for the primary amine and stability in acidic media.[1][4] For orthogonal strategies, the base-labile Fmoc group and the hydrogenolysis-labile Cbz group are invaluable, allowing for the sequential unmasking of the two distinct amine functionalities.[1] Furthermore, alternatives like the Nosyl group provide cleavage options under exceptionally mild, neutral conditions, expanding the synthetic chemist's toolkit for constructing complex and sensitive molecules.[9] By understanding the unique properties and experimental conditions associated with each group, researchers can design more efficient and effective synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
comparative analysis of linkers for peptide modification
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of modified peptides, including peptide-drug conjugates (PDCs) and other bioconjugates. The linker's chemical nature dictates the stability, solubility, pharmacokinetic profile, and mechanism of payload release, ultimately influencing the therapeutic efficacy and safety of the final product. This guide provides an objective comparison of common linker classes, supported by experimental data, to inform the rational design of peptide modifications.
Core Concepts in Linker Technology
Linkers in peptide modification can be broadly categorized into two main types: cleavable and non-cleavable. The choice between these depends on the desired mechanism of action and the therapeutic application.[]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release their payload upon encountering specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[2][3] This targeted release minimizes off-target toxicity.[4]
-
Non-Cleavable Linkers: These linkers provide a stable, permanent connection between the peptide and the modifying molecule. The payload is released only after the degradation of the entire conjugate, typically within the lysosome.[3][5] This approach offers high stability but may limit the "bystander effect," where the released payload can affect neighboring target cells.[2][6]
Comparative Analysis of Linker Chemistries
The selection of a specific linker chemistry is a crucial step in the design of a bioconjugate. The following tables provide a comparative overview of commonly used linker types.
Table 1: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Triggered by enzymes, pH, or reducing agents[][3] | Enzymatic degradation of the entire conjugate[3][5] |
| Payload Form | Often released in its native, unmodified form[2] | Released as a conjugate with the linker and an amino acid residue[2] |
| Bystander Effect | Capable of inducing a bystander effect[3] | Limited to no bystander effect[6] |
| Plasma Stability | Variable, dependent on the cleavage trigger[7] | Generally high[][4] |
| Common Examples | Val-Cit, Hydrazone, Disulfide[5] | Thioether (e.g., SMCC)[8] |
| Key Advantage | Targeted payload release, potential for bystander effect[2][3] | High plasma stability, potentially lower off-target toxicity[][6] |
Table 2: Comparison of Common Cleavable Linker Types
| Linker Type | Cleavage Trigger | Key Features | Common Applications |
| Peptide (e.g., Val-Cit) | Lysosomal proteases (e.g., Cathepsin B)[][9] | High tumor specificity due to enzyme upregulation[9] | Antibody-Drug Conjugates (ADCs)[10] |
| Hydrazone | Acidic pH (endosomes/lysosomes)[][3] | Sensitive to the lower pH of tumor microenvironments[8] | ADCs, PDCs[5] |
| Disulfide | High glutathione concentration in the cytosol[3][4] | Exploits the reducing intracellular environment[10] | ADCs, PDCs[5] |
| β-glucuronide | β-glucuronidase (present in tumor microenvironment)[10] | Hydrophilic, can improve solubility[10] | ADCs[10] |
Table 3: Performance of Maleimide vs. NHS Ester Linkers for Amine and Thiol Conjugation
| Feature | Maleimide Chemistry | NHS Ester Chemistry |
| Target Residue | Cysteine (thiol group)[11] | Lysine (primary amine)[11] |
| Reaction Type | Michael Addition[11] | Acylation[11] |
| Resulting Bond | Thioether Bond[11] | Amide Bond[11] |
| Optimal Reaction pH | 6.5 - 7.5[11] | 7.2 - 8.5[11] |
| Reaction Speed | Very Fast (minutes to a few hours)[11] | Fast (minutes to a few hours)[11] |
| Bond Stability | Generally stable, but can undergo retro-Michael reaction[11] | Highly stable[11] |
| Specificity | High for thiols at optimal pH[11] | High for primary amines[11] |
| Key Advantage | Enables site-specific conjugation[11] | Targets abundant lysine residues[11] |
| Key Disadvantage | Potential for bond reversibility[11] | Can result in a heterogeneous product[11] |
Specialized Linker Technologies
Beyond traditional cleavable and non-cleavable linkers, several other technologies offer unique advantages for peptide modification.
-
Polyethylene Glycol (PEG) Linkers: PEGylation, the attachment of polyethylene glycol chains, is a widely used strategy to improve the pharmacokinetic properties of peptides.[12] PEG linkers can increase solubility, extend circulation half-life, and shield the peptide from proteolytic degradation.[13][14] The length of the PEG chain is a critical parameter that can be optimized for specific applications.[15]
-
Click Chemistry Linkers: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation.[16][17] This reaction is bio-orthogonal, meaning it does not interfere with native biological processes, and forms a stable triazole linkage.[18][19]
Experimental Protocols
Accurate comparison of linker performance relies on standardized experimental protocols. Below are outlines for key assays.
In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate of linker cleavage by a specific enzyme.
Methodology:
-
Incubate the peptide conjugate with the purified target enzyme (e.g., Cathepsin B) in an appropriate buffer at 37°C.[7]
-
For lysosomal enzymes, the buffer should be acidic (pH 5.0-5.5) to mimic the lysosomal environment.[7]
-
Monitor the reaction over time by taking aliquots at various intervals.
-
Quench the reaction in each aliquot.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact conjugate.[7]
Plasma Stability Assay
Objective: To assess the stability of the linker in plasma.
Methodology:
-
Incubate the peptide conjugate in plasma (e.g., human, mouse) at 37°C.[20]
-
Collect aliquots at different time points (e.g., 0, 1, 6, 24, 48 hours).[20]
-
Process the plasma samples to precipitate proteins and extract the conjugate and any released payload.
-
Analyze the samples by LC-MS/MS to quantify the percentage of intact conjugate remaining over time.[20] The rate of degradation can be used to determine the plasma half-life.
Visualizing Peptide Modification Workflows
The following diagrams illustrate common workflows and concepts in peptide modification.
References
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. biotechinformers.com [biotechinformers.com]
- 5. njbio.com [njbio.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
- 18. cpcscientific.com [cpcscientific.com]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
N-Alkylation's Influence on Protected Diamine Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on molecular reactivity is paramount. This guide provides a comprehensive evaluation of how N-alkylation impacts the reactivity of protected diamines, supported by experimental data and detailed protocols.
The introduction of an alkyl group to a nitrogen atom in a protected diamine can significantly alter its chemical behavior. This modification influences nucleophilicity, steric hindrance, and electronic properties, thereby dictating the outcome of subsequent reactions. This guide explores these effects through comparative data and established experimental procedures.
Comparative Reactivity Data
The degree of N-alkylation and the nature of the alkyl substituent play a critical role in the reactivity of protected diamines. The following tables summarize quantitative data from studies on different diamine systems, highlighting these structure-activity relationships.
Case Study 1: N-Alkylation of Dopamine Derivatives
In a study evaluating the impact of N-alkylation on the surface coating properties of dopamine (a molecule containing a protected catechol moiety and a primary amine), significant differences in coating thickness and surface roughness were observed. These properties are directly related to the reactivity of the amine group in polymerization and surface deposition processes.[1]
Table 1: Effect of N-Alkylation on Dopamine Coating Efficiency [1]
| N-Alkyl Group | Coating Thickness (nm) | RMS Roughness (nm) |
| Unsubstituted | 77.9 | Not specified |
| Methyl | 368.3 | 242 |
| Ethyl | 40.3 | 48.6 |
| Propyl | 42.5 | 64.3 |
| Isopropyl | 16.7 | Not specified |
Coating experiments were conducted in Tris buffer (pH 8.5) with the addition of NaIO₄ to facilitate catechol oxidation.
The data clearly indicates that N-methylation dramatically enhances the coating efficiency, suggesting an increase in reactivity.[1] This is attributed to the electron-donating effect of the methyl group, which increases the nucleophilicity of the amine.[1] However, larger alkyl groups (ethyl, propyl) did not show a similar enhancement, and the sterically bulky isopropyl group significantly hindered the reaction, resulting in a very poor coating.[1] This suggests a trade-off between the electronic benefits of alkylation and the detrimental effects of steric hindrance.
Case Study 2: N-Alkylation of Ethylenediamine
A study on the N-alkylation of 1,2-diaminoethane (ethylenediamine) with various alcohols using a CuO-NiO/γ-Al2O3 catalyst provides insights into the selectivity of mono- versus poly-alkylation. The yields of the different products are indicative of the relative reactivity of the primary and secondary amines formed during the reaction.[2]
Table 2: Mono-N-Alkylation of Ethylenediamine with Different Alcohols [2]
| Alcohol | Product (N-alkyl group) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Poly-alkylation Yield (%) |
| Methanol | Methyl | 80.2 | 4.7 | 2.8 |
| Ethanol | Ethyl | 82.3 | 5.1 | 1.9 |
| Propan-1-ol | Propyl | 83.7 | 3.8 | 1.5 |
| Butan-1-ol | Butyl | 85.2 | 3.5 | 1.3 |
| Propan-2-ol | Isopropyl | 82.8 | 3.6 | 0.8 |
| Butan-2-ol | 2-butyl | 80.8 | 3.5 | 0.6 |
| Cyclohexanol | Cyclohexyl | 76.1 | 1.8 | 0 |
Reaction conditions: 160-170 °C, 1.1 MPa, fixed-bed reactor with CuO-NiO/γ-Al2O3 catalyst.
The results show high yields for mono-N-alkylation with a range of primary and secondary alcohols.[2] The decrease in poly-alkylation products with increasing molecular volume of the alcohol suggests that steric hindrance around the nitrogen atom of the mono-alkylated diamine reduces its reactivity towards further alkylation.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments in the N-alkylation of protected diamines.
Protocol 1: General Procedure for Boc-Protection and N-Alkylation of a Diamine
This protocol is based on the synthesis of N-alkylated dopamine derivatives, where one amine is protected to prevent multialkylation.[1]
-
Boc-Protection:
-
Dissolve the diamine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the Boc-protected diamine using an organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography.
-
-
N-Alkylation:
-
Dissolve the Boc-protected diamine in an appropriate solvent (e.g., dimethylformamide).
-
Add a base such as potassium carbonate.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the N-alkylated product with an organic solvent.
-
Purify the final product by column chromatography.
-
Protocol 2: Iridium-Catalyzed N-Alkylation of Diamines with Glycerol
This procedure describes a catalytic approach for N-alkylation using an environmentally benign alkylating agent.[3]
-
Reaction Setup:
-
In a Schlenk tube, add the iridium catalyst (e.g., [Cp*IrCl₂]₂) and a cocatalyst if required.
-
Add the diamine and glycerol in a suitable solvent (e.g., water).
-
Seal the vessel and heat the mixture under vigorous stirring at the desired temperature for a specified time.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Add a solvent such as methanol containing an internal standard (e.g., naphthalene) for GC analysis.
-
Analyze the product mixture by GC-MS and NMR to determine conversion and product distribution.
-
Visualizing the Concepts
Diagrams can effectively illustrate complex chemical processes and relationships.
Caption: Experimental workflow for N-alkylation and reactivity evaluation.
Caption: Factors influencing the reactivity of N-alkylated diamines.
References
A Comparative Guide to Mono-Protection Strategies for Unsymmetrical Diamines
For researchers, scientists, and drug development professionals, the selective protection of a single amino group in an unsymmetrical diamine is a critical step in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides an objective comparison of common mono-protection strategies, focusing on the widely used Boc, Cbz, and Fmoc protecting groups. The performance of these methods is evaluated based on yield, regioselectivity, and reaction conditions, with supporting experimental data and detailed protocols.
The challenge in the mono-protection of unsymmetrical diamines lies in differentiating between two amino groups that may have subtle differences in reactivity due to steric hindrance or electronic effects. An ideal mono-protection strategy should be high-yielding, highly regioselective, and utilize readily available and cost-effective reagents.
Performance Comparison of Mono-Protection Strategies
The choice of protecting group and the method of its introduction are crucial for achieving successful and efficient mono-protection. The tert-Butoxycarbonyl (Boc) group is the most extensively studied for this purpose, with several high-yielding strategies developed. The Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, while also common in organic synthesis, have different characteristics that make them suitable for specific applications, particularly in orthogonal protection schemes.
Key Strategies for Mono-Protection:
-
Mono-Protonation Strategy: This is one of the most effective methods for the mono-protection of diamines. By adding one equivalent of a strong acid (like HCl), one of the amino groups is protonated to form an ammonium salt, rendering it non-nucleophilic. The remaining free amino group can then be selectively protected. This method is often high-yielding and can be applied to a wide range of diamines.[1][2] An advancement of this technique involves the in situ generation of HCl from reagents like trimethylsilyl chloride (Me3SiCl) or thionyl chloride (SOCl2), which avoids the handling of gaseous HCl.[3][4]
-
Kinetic Control: This strategy relies on the careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the protecting group precursor. Often, a substoichiometric amount of the protecting agent is used to favor mono-protection over di-protection. This method can be effective but may result in a mixture of unprotected, mono-protected, and di-protected products, necessitating purification.[5]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can be advantageous for optimizing the kinetic mono-protection of diamines. By carefully managing the stoichiometry and reaction time in a microreactor, the formation of the di-protected byproduct can be minimized.[5][6]
-
Regioselectivity in Unsymmetrical Diamines: In unsymmetrical diamines, the inherent differences in the steric and electronic environment of the amino groups can be exploited to achieve regioselective mono-protection. Generally, the less sterically hindered or more nucleophilic (more basic) amine will react preferentially. For instance, in the case of a primary and a secondary amine, the primary amine is often more accessible and reacts faster. When using the mono-protonation strategy with an unsymmetrical diamine, the more basic amino group will be protonated first, allowing for the protection of the less basic amine.[3]
Quantitative Data on Mono-Protection Strategies
The following tables summarize the yields of various mono-protection strategies for a selection of symmetrical and unsymmetrical diamines.
Table 1: Mono-Boc Protection of Diamines via Mono-Protonation
| Diamine | Acid Source | Yield (%) | Reference |
| Ethylenediamine | HCl (gas) | 87 | [2] |
| 1,3-Diaminopropane | HCl (gas) | 83 | [2] |
| 1,4-Diaminobutane | HCl (gas) | 65 | [2] |
| 1,6-Diaminohexane | HCl (gas) | 87 | [2] |
| Piperazine | HCl (gas) | 80 | [2] |
| N-Isopropylethylenediamine | HCl (gas) | 95 | [2] |
| N-(2-Aminoethyl)morpholine | HCl (gas) | 72 | [2] |
| (1R,2R)-1,2-Diaminocyclohexane | Me3SiCl | 66 | [3][4] |
| 1,2-Diaminopropane | Me3SiCl | 72 | [3] |
| 1,7-Diaminoheptane | Me3SiCl | 46 | [3] |
| 1,8-Diaminooctane | Me3SiCl | 42 | [3] |
Table 2: Comparative Yields of Mono-Carbamate Protection using Alkyl Phenyl Carbonates
| Diamine | Protecting Group | Reagent | Yield (%) | Reference |
| 1,2-Ethanediamine | Boc | tert-Butyl phenyl carbonate | 51 | [7] |
| Diethylenetriamine | Cbz | Benzyl phenyl carbonate | 72 | [8] |
| Dipropylenetriamine | Alloc | Allyl phenyl carbonate | 73 | [8] |
| Spermidine | Boc | di-tert-Butyl dicarbonate | 78 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection using in situ Generated HCl
This protocol is adapted from the work of Chavez et al.[3][4]
Materials:
-
Diamine (1.0 eq)
-
Anhydrous Methanol
-
Trimethylsilyl chloride (Me3SiCl) (1.0 eq), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq)
-
Water
-
2M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere, dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add freshly distilled Me3SiCl (1.0 eq) dropwise. A white precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add water (1 mL), followed by a solution of (Boc)2O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any unreacted (Boc)2O and di-Boc protected diamine.
-
Adjust the pH of the aqueous layer to >12 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: General Procedure for Mono-Cbz Protection
This protocol is a general method for the Cbz protection of amines.[5]
Materials:
-
Amine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO3) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add NaHCO3 (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.5 eq) and stir the solution at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Protocol 3: General Procedure for Mono-Fmoc Protection (via a two-step sequence)
Direct mono-Fmoc protection of diamines can be challenging. A common strategy involves initial mono-Boc protection, followed by Fmoc protection and subsequent deprotection of the Boc group.[9]
Step 1: Mono-Boc Protection
-
Follow Protocol 1 to obtain the mono-Boc protected diamine.
Step 2: Fmoc Protection of the remaining amine
-
Dissolve the mono-Boc protected diamine in dichloromethane.
-
Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.0 eq) and triethylamine (3.0 eq).
-
Stir the reaction at 0 °C to room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
Step 3: Deprotection of the Boc group
-
Dissolve the N-Boc, N'-Fmoc protected diamine in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Concentrate the reaction mixture to remove the solvent and excess TFA to yield the mono-Fmoc protected diamine as its TFA salt.
Visualizing Workflows and Applications
Mono-protected diamines are crucial building blocks in various fields, from materials science to medicinal chemistry. The following diagrams, generated using the DOT language, illustrate some of these applications.
Synthesis of Polyamides
Mono-protected diamines can be incorporated into polymer chains to introduce specific functionalities. The following workflow illustrates a general process for the synthesis of polyamides using mono-protected diamines, which allows for the creation of polymers with pendant functional groups.
Caption: Workflow for the synthesis of functional polyamides.
Drug Discovery: Synthesis of GPCR Ligands
Mono-protected diamines are often used as scaffolds in the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of drug targets. The diamine linker can be crucial for positioning key pharmacophoric groups for optimal receptor binding.
Caption: Synthesis and screening of GPCR ligands.
Conclusion
The selective mono-protection of unsymmetrical diamines is a frequently encountered challenge in organic synthesis. The mono-protonation strategy, particularly with in situ HCl generation, offers a robust and high-yielding method for mono-Boc protection. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic plan, considering the stability of the protecting group to subsequent reaction conditions and the requirements for orthogonal deprotection. The provided data and protocols offer a starting point for chemists to select and optimize the most suitable mono-protection strategy for their specific synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scispace.com [scispace.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of tert-Butyl (2-aminoethyl)(ethyl)carbamate in Synthetic Routes
For researchers, scientists, and drug development professionals, the selective protection of amines is a critical step in the multi-step synthesis of complex molecules. tert-Butyl (2-aminoethyl)(ethyl)carbamate, a mono-Boc protected derivative of N-ethylethylenediamine, is a valuable building block that enables sequential and controlled chemical modifications. This guide provides a comparative analysis of synthetic routes for this compound and its analogues, supported by experimental data and detailed protocols, to aid in the selection of the most suitable methodology for your research needs.
Comparison of Synthetic Methodologies
The selective mono-Boc protection of diamines is a common challenge in organic synthesis, often yielding a mixture of mono- and di-protected products. Various strategies have been developed to optimize the yield of the desired mono-protected product. The following tables summarize quantitative data from reported protocols for the selective mono-Boc protection of ethylenediamine, which serves as a foundational model for the synthesis of related compounds like this compound.
Table 1: Comparison of Reagents and Yields for Mono-Boc Protection of Ethylenediamine
| Reagent | Solvent(s) | Reaction Conditions | Reported Yield | Reference(s) |
| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane | Slow addition at 0°C | Variable | [1] |
| Di-tert-butyl dicarbonate (Boc₂O) | Dioxane/Water, MgO | Room temperature, 16 hours | Not specified | [2] |
| tert-Butyl phenyl carbonate | Ethanol | Reflux, 18 hours | 51-65% | [3][4] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Not specified | Requires strict temperature and pH control | Not specified | [3] |
| O-alkyl-O'-(N-succinimidyl) carbonates | Not specified | Requires strict temperature and pH control | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of synthetic routes. Below are protocols for key experiments related to the synthesis of mono-Boc protected diamines.
Protocol 1: Selective Mono-Boc Protection of Ethylenediamine with Di-tert-butyl dicarbonate
This method relies on the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine to statistically favor mono-protection.[5]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (150 mM) in dichloromethane (100 mL).
-
Cool the solution to 0°C using an ice bath with vigorous stirring.[1]
-
Dissolve di-tert-butyl dicarbonate (25.0 mM) in dichloromethane (100 mL) and place it in a dropping funnel.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution over a period of 2-3 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of tert-Butyl (2-aminoethyl)carbamate using tert-Butyl Phenyl Carbonate
This procedure offers a simple and efficient method for the preparation of mono-carbamate-protected diamines without the need for a large excess of the diamine.[3][4]
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
500-mL round-bottomed flask
-
Stirring bar
-
Reflux condenser
Procedure:
-
In a 500-mL, single-necked, round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).
-
Add tert-butyl phenyl carbonate (64.62 g, 0.33 mol) to the solution.
-
Heat the reaction mixture to a gentle reflux overnight (18 hours), ensuring the oil bath temperature does not exceed 80°C.
-
Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.
-
Add water (300 mL) and adjust the pH to approximately 3 by the careful addition of aqueous HCl (2M).
-
Extract the aqueous solution with CH₂Cl₂ (3 x 400 mL) to remove phenol.
-
Adjust the pH of the aqueous phase to 12 by the addition of aqueous NaOH (2M).
-
Extract the basic aqueous phase with CH₂Cl₂ (5 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to afford the product as a yellow oil.
Reaction Workflows and Logical Relationships
Visualizing the experimental workflow can provide a clear overview of the synthetic process.
Caption: Comparative workflow for the synthesis of tert-Butyl (2-aminoethyl)carbamate.
Signaling Pathways and Applications
tert-Butyl carbamate derivatives, particularly those with a free amine group, are crucial intermediates in drug discovery and development.[4] The Boc protecting group is stable under a wide range of conditions but can be easily removed under acidic conditions, allowing for subsequent functionalization of the protected amine.[1][6]
One significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[7] Mono-protected diamines like this compound serve as versatile linkers in the construction of these complex molecules.
Caption: Role of mono-protected diamines in PROTAC synthesis and mechanism of action.
References
Orthogonal Deprotection of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the selective protection and deprotection of amine functionalities is a critical strategy. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability across a range of chemical conditions and its susceptibility to cleavage under acidic conditions. This guide provides a comprehensive comparison of orthogonal deprotection strategies for tert-Butyl (2-aminoethyl)(ethyl)carbamate and its analogues, offering a valuable resource for researchers designing synthetic routes that require differential functionalization of diamines.
The principle of orthogonal protection allows for the selective removal of one protecting group in the presence of another, enabling stepwise chemical transformations with high precision. This is particularly crucial in the functionalization of unsymmetrically substituted diamines, where the reactivity of each nitrogen atom must be carefully controlled. Here, we compare the deprotection of the Boc group with two other widely used amine protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.
Comparative Deprotection Data
The following tables summarize quantitative data for the selective deprotection of one amine protecting group in the presence of another on ethylenediamine derivatives. This data is essential for selecting the appropriate orthogonal strategy based on the specific requirements of a synthetic pathway.
| Protecting Group to be Cleaved | Orthogonal Protecting Group (Stable) | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | Fmoc | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1 - 2 hours | >90% | [1] |
| Boc | Cbz | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 2 hours | Not specified | [2] |
| Fmoc | Boc | 20% Piperidine in N,N-Dimethylformamide (DMF) | 1 - 2 hours | >90% | [1] |
| Cbz | Boc | H₂, 5% Pd/C in Methanol (MeOH), 60 °C | 40 hours | Not specified | [2][3] |
Orthogonal Deprotection Strategies
The selection of an orthogonal deprotection strategy is contingent on the stability of the substrate and other functional groups present in the molecule. The following diagram illustrates the decision-making process for the selective deprotection of a diamine protected with Boc and an alternative orthogonal group.
Caption: Decision workflow for selective deprotection.
Experimental Protocols
Detailed methodologies for the selective deprotection of Boc, Fmoc, and Cbz groups on substituted ethylenediamine derivatives are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.
Protocol 1: Selective Deprotection of the Boc Group in the Presence of an Fmoc Group[1]
Materials:
-
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (or similar N-Boc, N'-Fmoc protected diamine)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc, N'-Fmoc protected diamine (1 equivalent) in DCM (10-20 mL per gram of substrate).
-
Add TFA to the solution to a final concentration of 50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Fmoc-protected amine.
Protocol 2: Selective Deprotection of the Fmoc Group in the Presence of a Boc Group[1]
Materials:
-
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (or similar N-Boc, N'-Fmoc protected diamine)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
DCM
-
Brine
Procedure:
-
Dissolve the N-Boc, N'-Fmoc protected diamine (1 equivalent) in DMF (10-20 mL per gram of substrate).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected amine.
Protocol 3: Selective Deprotection of the Cbz Group in the Presence of a Boc Group[2][3]
Materials:
-
N-Boc, N'-Cbz protected diamine
-
Palladium on carbon (5% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source
-
Celite
Procedure:
-
Dissolve the N-Boc, N'-Cbz protected diamine in MeOH.
-
Add 5% Pd/C catalyst to the solution.
-
Stir the mixture under an atmosphere of H₂ at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be significant (up to 40 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-protected amine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the synthesis of an asymmetrically disubstituted ethylenediamine utilizing an orthogonal protection strategy.
Caption: Synthetic workflow for asymmetric functionalization.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of tert-Butyl (2-aminoethyl)(ethyl)carbamate (CAS No. 105628-63-5), a corrosive compound that requires careful management.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Adherence to strict safety protocols during handling and prior to disposal is critical. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Safety Data
While specific quantitative data for disposal procedures are not available, the following table summarizes key safety and hazard information pertinent to the handling and disposal of this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Class | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Incompatible Materials | Acids, Strong oxidizing agents | [2] |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. On-site treatment or neutralization is not recommended without specific, validated protocols and regulatory approval. The following steps outline the procedure for preparing this chemical for collection by a licensed waste disposal service.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents as "this compound."
-
Do not mix with other waste streams unless compatibility has been verified. Specifically, avoid mixing with acids or strong oxidizing agents.[2]
2. Container Selection and Management:
-
Use a chemically compatible container that is in good condition and free from leaks. The original container is often the best choice.
-
Keep the container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
3. Documentation:
-
Maintain a log of the accumulated waste, noting the chemical name and quantity.
-
Complete any hazardous waste manifests or other documentation required by your institution and local regulations.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific instructions for collection and transportation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and comprehensive information.
References
Safeguarding Your Research: A Guide to Handling tert-Butyl (2-aminoethyl)(ethyl)carbamate
Essential safety protocols and logistical plans for the proper handling and disposal of tert-Butyl (2-aminoethyl)(ethyl)carbamate are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the chemical's potential hazards.
This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2] Therefore, stringent safety measures must be implemented to prevent contact.
Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling and Transfer | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some workplaces.[1] | Chemical-resistant gloves. | Use only with adequate ventilation.[1] Avoid breathing fumes.[1] | Laboratory coat and close-toed footwear.[1] |
| Spill Cleanup | Chemical splash-resistant safety glasses or goggles with side protection and a face shield. | Chemical-resistant gloves (outer and inner layers recommended).[3][4] | Air-purifying respirator (NIOSH approved) if ventilation is inadequate or for large spills.[3] | Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit).[3] |
| Emergency Situations | Full face-piece, positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[4] | Chemical-resistant gloves (outer and inner layers).[4] | Positive-pressure, full face-piece SCBA or positive-pressure supplied-air respirator with escape SCBA.[4] | Fully encapsulating chemical-protective suit.[4] |
Note: The selection of specific glove materials should be based on an evaluation of the possible hazards, the duration of use, and the physical conditions of the workplace.[1]
Experimental Protocol: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following protocol outlines the steps for cleaning up a spill of this compound.
1. Immediate Response:
- Evacuate all non-essential personnel from the immediate spill area.
- Ensure adequate ventilation.[1]
- Remove all sources of ignition.[5]
2. Don Appropriate PPE:
- At a minimum, wear chemical splash-resistant safety glasses or goggles, a face shield, a lab coat, and chemical-resistant gloves. For larger spills, more extensive PPE as outlined in the table above is required.
3. Containment:
- Prevent further spread of the spill using an inert absorbent material.
4. Cleanup:
- For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand).
- For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][6]
- Place the absorbed or collected material into a suitable, labeled disposal container.[1][5]
5. Decontamination:
- Wash the spill area thoroughly with soap and water.[5]
- Wash all contaminated clothing before reuse.[1]
6. Disposal:
- Dispose of the waste in accordance with local, state, and federal regulations.[1][5] Do not allow the product to enter drains, other waterways, or soil.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
